KRAS G12C inhibitor 23
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H32FN5O3 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
11-fluoro-4-(4-methyl-2-propan-2-yl-3-pyridinyl)-1-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-6H-isochromeno[4,3-h]quinazolin-3-one |
InChI |
InChI=1S/C32H32FN5O3/c1-6-25(39)36-13-14-37(20(5)16-36)31-23-15-24(33)26-22-10-8-7-9-21(22)17-41-30(26)29(23)38(32(40)35-31)28-19(4)11-12-34-27(28)18(2)3/h6-12,15,18,20H,1,13-14,16-17H2,2-5H3/t20-/m0/s1 |
InChI Key |
UWIDMHGDYVIUOQ-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to KRAS G12C Inhibitor 23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of KRAS G12C inhibitor 23, a novel covalent inhibitor targeting the notoriously difficult-to-drug KRAS G12C oncoprotein. This document details the core mechanism, presents key quantitative data, outlines comprehensive experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows involved.
Core Mechanism of Action
This compound operates through a targeted covalent modification mechanism. The KRAS G12C mutation introduces a cysteine residue at position 12, which is absent in the wild-type protein. This unique cysteine serves as a handle for covalent inhibitors. Inhibitor 23 is designed with an electrophilic warhead that specifically and irreversibly binds to the thiol group of this cysteine residue.
This covalent binding event occurs when the KRAS G12C protein is in its inactive, guanosine diphosphate (GDP)-bound state. By forming this irreversible bond, the inhibitor effectively traps the KRAS G12C protein in this "off" conformation. This prevents the subsequent binding of guanine nucleotide exchange factors (GEFs), which are responsible for catalyzing the exchange of GDP for guanosine triphosphate (GTP). The inability to switch to the active, GTP-bound state abrogates the downstream signaling cascades that drive oncogenesis, primarily the MAPK and PI3K/AKT pathways. Consequently, this leads to the inhibition of cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound. It is important to note that while the cellular IC50 for inhibitor 23 in NCI-H358 cells is publicly documented, other specific biochemical data for this particular compound are limited. Therefore, representative data from the characterization of similar novel, non-commercial KRAS G12C inhibitors are provided for illustrative purposes and a comprehensive understanding of the expected activity profile.
Table 1: Cellular Activity of this compound
| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| NCI-H358 | KRAS G12C | Cell Viability | 491 | WO2021218939A1 |
Table 2: Illustrative Biochemical Activity of a Representative KRAS G12C Inhibitor
| Assay Type | Target Protein | Measurement | Value |
| Nucleotide Exchange | KRAS G12C | IC50 (nM) | 15.8 |
| Target Binding | KRAS G12C | Kd (nM) | 25.2 |
| Effector Interaction | KRAS G12C - RAF1 | IC50 (nM) | 30.5 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS G12C signaling pathway and a typical experimental workflow for characterizing a novel inhibitor like compound 23.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments required to elucidate the mechanism of action of a novel KRAS G12C inhibitor.
Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of the inhibitor to prevent the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
GTP-Eu (Europium-labeled GTP)
-
d2-labeled anti-His antibody (or other tag-specific antibody)
-
Assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Test compound (Inhibitor 23) dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of Inhibitor 23 in DMSO. Further dilute in assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
In a 384-well plate, add 2 µL of the diluted inhibitor solution or DMSO vehicle control.
-
Add 4 µL of KRAS G12C protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature to allow for covalent binding.
-
Prepare a mix of SOS1 (final concentration ~10 nM) and GTP-Eu (final concentration ~20 nM) in assay buffer.
-
Initiate the exchange reaction by adding 4 µL of the SOS1/GTP-Eu mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of d2-labeled anti-His antibody (or other appropriate tag-specific antibody) to each well to detect the GTP-Eu bound to KRAS G12C.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (Europium reference).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of KRAS G12C mutant cancer cells.
Materials:
-
NCI-H358 cells (or other KRAS G12C mutant cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (Inhibitor 23)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed NCI-H358 cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 90 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of Inhibitor 23 in complete growth medium.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
This method is used to assess the inhibitor's effect on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
NCI-H358 cells
-
Complete growth medium and serum-free medium
-
Test compound (Inhibitor 23)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium.
-
Treat the cells with various concentrations of Inhibitor 23 or vehicle control (DMSO) for 2-4 hours.
-
Lyse the cells on ice with 100-150 µL of lysis buffer per well.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK and AKT phosphorylation.
A Technical Deep Dive into the Discovery and Synthesis of KRAS G12C Inhibitor 23
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of KRAS G12C inhibitor 23, a novel covalent inhibitor of the notoriously challenging cancer target, KRAS G12C. All data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific rationale and methodologies.
Introduction: The Challenge of Targeting KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets on its surface. The discovery of a cryptic "switch-II" pocket, accessible in the inactive GDP-bound state of the KRAS G12C mutant, has revolutionized the field, enabling the development of covalent inhibitors that specifically target the mutant cysteine at position 12. This paper focuses on the discovery and synthesis of a specific inhibitor from this class, designated as inhibitor 23.
Discovery and Synthesis of this compound
This compound, also identified as compound 1 in patent WO2021218939A1, was developed through a focused drug discovery program aimed at identifying potent and selective covalent inhibitors of the KRAS G12C mutant.
Synthesis of Inhibitor 23
The synthesis of this compound is a multi-step process detailed in patent literature. A generalized synthetic scheme is presented below. For detailed experimental procedures, refer to the Experimental Protocols section.
Experimental Workflow: Synthesis of Inhibitor 23
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Characterization
The biological activity of inhibitor 23 was assessed through a series of in vitro assays to determine its potency and selectivity against the KRAS G12C mutant.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Viability | H358 (KRAS G12C) | IC50 | 491 nM | [1] |
Table 1: In vitro activity of this compound.
Mechanism of Action and Signaling Pathways
KRAS G12C inhibitors, including inhibitor 23, exert their therapeutic effect by covalently binding to the cysteine residue of the mutant KRAS protein, locking it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways that drive tumor cell proliferation and survival.
KRAS G12C Signaling Pathway
The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.
KRAS G12C Signaling Cascade
Caption: The KRAS G12C signaling pathway and the mechanism of action of inhibitor 23.
Experimental Protocols
Detailed methodologies for the key experiments cited in this whitepaper are provided below.
General Synthetic Chemistry Procedures
All reagents and solvents were purchased from commercial sources and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Flash column chromatography was performed using silica gel (200-300 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.
Cell Viability Assay (IC50 Determination)
Protocol:
-
Cell Seeding: H358 cells, which harbor the KRAS G12C mutation, were seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with a serial dilution of this compound. The final concentrations ranged from 0.1 nM to 10 µM.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of inhibitor 23.
Conclusion
This compound demonstrates potent and specific activity against the KRAS G12C mutant in vitro. The data presented in this whitepaper, derived from patent literature, highlights the successful application of structure-based drug design in targeting a previously intractable oncogene. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the discovery, synthesis, and initial characterization of this promising therapeutic candidate for researchers and professionals in the field of oncology drug development.
References
The Structural Biology of BI-0474 (Inhibitor 23) Binding to the KRAS G12C Pocket: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a pivotal molecular switch in cellular signaling, has long been an elusive target in oncology. The discovery of a druggable pocket in the G12C mutant variant has catalyzed the development of a new class of targeted therapies. This technical guide delves into the structural and biochemical intricacies of the interaction between the KRAS G12C oncoprotein and a potent, in vivo active inhibitor, BI-0474, also known as compound 23. This inhibitor exemplifies a successful structure-based design approach, offering valuable insights for the continued development of KRAS-targeted therapeutics.
The KRAS G12C Binding Pocket: A Unique Therapeutic Window
The KRAS G12C mutation introduces a cysteine residue at codon 12, creating a unique opportunity for covalent inhibition. This residue is located at the periphery of the switch-II pocket (S-IIP), an allosteric site that is accessible in the inactive, GDP-bound state of the protein.[1][2][3] Covalent inhibitors, such as BI-0474, are designed to form an irreversible bond with this cysteine, effectively trapping KRAS G12C in its inactive conformation and abrogating downstream oncogenic signaling.[4][5]
The switch-II pocket is a transiently available cleft located between the switch-II region and the α3-helix of the protein.[6][7] The binding of inhibitors to this pocket is an induced-fit process, often leading to significant conformational changes in the switch-II loop.[6][7] The pocket itself is characterized by a mix of hydrophobic and polar residues, providing multiple points of interaction for small molecules. Key residues that form this pocket and are crucial for inhibitor binding include Val9, Met72, Tyr96, and Gln99.[8][9] Furthermore, a cryptic pocket adjacent to the switch-II pocket, involving residues His95, Tyr96, and Gln99, has been exploited in the design of highly potent inhibitors like sotorasib (AMG 510).[2][8]
BI-0474 (Inhibitor 23): A Structure-Guided Discovery
BI-0474 was discovered through a fragment-based screening approach, followed by structure-based optimization of non-covalent binding interactions before the introduction of a covalent warhead.[1][10] This strategy contrasts with earlier approaches that started with a reactive fragment. The final compound, BI-0474, demonstrates potent inhibition of KRAS G12C both biochemically and in cellular assays.[10]
The crystal structure of KRAS G12C in complex with BI-0474 (PDB ID: 8AFB) reveals the precise molecular interactions that underpin its high affinity and specificity.[1][10] BI-0474 covalently modifies Cys12 and occupies the switch-II pocket. The inhibitor forms a network of tight interactions within the pocket, including hydrogen bonds and hydrophobic contacts.[10] A key feature of BI-0474's design is a (3S)-1,3-dimethylpiperazine substituent that favorably interacts with an acidic region of the pocket formed by His95, Glu62, and Asp92.[10]
Quantitative Analysis of BI-0474 Binding and Activity
The efficacy of a KRAS G12C inhibitor is determined by both its reversible binding affinity (KI) and its rate of covalent modification (kinact). The overall potency is often expressed as the second-order rate constant, kinact/KI.[6][10] The following tables summarize the available quantitative data for BI-0474 and, for comparison, the well-characterized inhibitor sotorasib (AMG 510).
| Inhibitor | kinact/KI (M-1s-1) | kinact (s-1) | KI (μM) | Reference |
| BI-0474 (23) | 120,000 | 0.0035 | 0.029 | [10] |
| AMG 510 | 91,000 | 0.0037 | 0.041 | [10] |
| Table 1: Biochemical Rate Constants for KRAS G12C Inhibition. |
| Inhibitor | Biochemical IC50 (μM) | Cellular EC50 (nM) (NCI-H358) | Reference |
| BI-0474 (23) | 0.025 | 26 | [10] |
| AMG 510 | 0.033 | 17 | [10] |
| Table 2: In Vitro Potency of KRAS G12C Inhibitors. |
Signaling Pathways and Experimental Workflows
To understand the context of KRAS G12C inhibition and the methods used to characterize inhibitors like BI-0474, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: Simplified KRAS signaling pathway and the mechanism of action for BI-0474.
Caption: General experimental workflow for the characterization of KRAS G12C inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are summaries of the methodologies typically employed in the characterization of KRAS G12C inhibitors like BI-0474.
Protein Expression and Purification
-
Construct: Human KRAS (residues 1-169) with the G12C mutation and potentially other mutations to remove reactive cysteines (e.g., C51S, C80L, C118S) for specific assays, is cloned into an expression vector (e.g., pET) with a cleavable N-terminal tag (e.g., His-tag).
-
Expression: The construct is expressed in E. coli (e.g., BL21(DE3) strain) cells. Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.
-
Purification: Cells are lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA), followed by tag cleavage with a specific protease (e.g., TEV). Further purification is achieved by ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein preparation. The protein is loaded with GDP during the purification process.
X-ray Crystallography
-
Complex Formation: Purified KRAS G12C is incubated with a molar excess of the inhibitor (e.g., BI-0474) to ensure complete covalent modification, which can be verified by mass spectrometry.[11]
-
Crystallization: The KRAS G12C-inhibitor complex is concentrated and subjected to crystallization screening using various commercially available screens and optimized conditions. Crystals are typically grown using the sitting-drop or hanging-drop vapor diffusion method.[12]
-
Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined KRAS structure as a search model, followed by iterative rounds of model building and refinement.[12][13]
Biochemical Nucleotide Exchange Assay
-
Principle: This assay measures the rate of exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP, catalyzed by the guanine nucleotide exchange factor SOS1. The binding of the inhibitor to the GDP-bound state of KRAS G12C prevents this exchange.
-
Procedure: KRAS G12C pre-loaded with mant-GDP is incubated with the inhibitor for a defined period. The exchange reaction is initiated by the addition of SOS1 and a molar excess of GTP. The decrease in fluorescence upon the release of mant-GDP is monitored over time using a plate reader.
-
Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value. The KI and kinact values can be determined by measuring the exchange rate at different inhibitor concentrations and incubation times.[14][15]
Cellular Assays
-
Cell Line: A human cancer cell line harboring the KRAS G12C mutation, such as NCI-H358 (non-small cell lung cancer), is commonly used.
-
Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a period of 3-5 days. Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The EC50 value is calculated from the dose-response curve.
-
Target Engagement and Pathway Modulation (Western Blot): Cells are treated with the inhibitor for a shorter period (e.g., 2-24 hours). Cell lysates are then prepared, and protein levels of phosphorylated ERK (p-ERK), a downstream marker of KRAS pathway activity, are measured by Western blotting. A decrease in p-ERK levels indicates target engagement and pathway inhibition.[2]
Conclusion
The development of BI-0474 (inhibitor 23) and other covalent inhibitors targeting the switch-II pocket of KRAS G12C represents a landmark achievement in cancer drug discovery. The detailed structural and biochemical understanding of how these molecules interact with their target provides a robust framework for the design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The methodologies outlined in this guide are fundamental to the continued advancement of this promising class of therapeutics.
References
- 1. 8afb - CRYSTAL STRUCTURE OF KRAS-G12C IN COMPLEX WITH COMPOUND 23 (BI-0474) - Summary - Protein Data Bank Japan [pdbj.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: Covalent Binding Kinetics of KRAS G12C Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides a comprehensive overview of the covalent binding kinetics of well-characterized KRAS G12C inhibitors. Despite a thorough search of scientific literature and public databases, no specific data was found for a compound designated as "KRAS G12C inhibitor 23." The information presented herein is based on publicly available data for representative KRAS G12C covalent inhibitors and is intended to serve as a detailed technical resource on the subject.
Introduction to KRAS G12C Covalent Inhibition
The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation introduces a cysteine residue at position 12, which has been exploited for the development of targeted covalent inhibitors.[2]
These inhibitors function by forming an irreversible covalent bond with the thiol group of the mutant cysteine 12.[2] This interaction selectively targets the mutated protein, locking it in an inactive, GDP-bound conformation.[1][2][3][4] By trapping KRAS G12C in this inactive state, the inhibitors prevent its interaction with downstream effector proteins, thereby blocking oncogenic signaling pathways.[1] The covalent nature of this binding leads to prolonged target engagement and durable inhibition.
Quantitative Data on Covalent Binding Kinetics
The efficacy of a covalent inhibitor is determined by a two-step process: the initial non-covalent binding to the target protein, characterized by the inhibition constant (K_i), followed by the irreversible covalent bond formation, defined by the rate of inactivation (k_inact). The overall potency is often expressed as the second-order rate constant, k_inact/K_i.
Below is a summary of the covalent binding kinetics for several well-characterized KRAS G12C inhibitors.
| Inhibitor | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) | Assay Method | Reference |
| ARS-853 | Not Reported | ~200 | 76 | Mass Spectrometry-based | Patricelli et al., Cancer Discovery, 2016[5] |
| AMG 510 (Sotorasib) | Not Reported | Not Reported | Not Reported | Various biochemical and cellular assays | Canon et al., Nature, 2019 |
| MRTX849 (Adagrasib) | Not Reported | Not Reported | Not Reported | Various biochemical and cellular assays | Hallin et al., Cancer Discovery, 2020 |
| Compound 1 | Not Reported | Not Reported | 501 | Mass Spectrometry-based | Lito et al., Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor, 2018[5] |
| ARS-853 | Not Reported | 36.0 ± 0.7 | Not Reported | Stopped-flow fluorescence spectroscopy | Johnson et al., Journal of Biological Chemistry, 2022[6][7][8][9] |
Note: Direct comparative values for k_inact and K_i are not always reported in the same format across different studies, and experimental conditions can vary.
Experimental Protocols for Determining Covalent Binding Kinetics
A variety of biochemical and biophysical methods are employed to characterize the binding kinetics of covalent inhibitors.
Mass Spectrometry-Based Assays
Principle: This method directly measures the formation of the covalent adduct between the inhibitor and the KRAS G12C protein over time.
Protocol Outline:
-
Protein Preparation: Recombinant human KRAS G12C (residues 1-185) is expressed and purified. The protein is pre-loaded with GDP.
-
Reaction: The GDP-bound KRAS G12C is incubated with varying concentrations of the covalent inhibitor at a controlled temperature.
-
Time Points: Aliquots of the reaction mixture are taken at different time points.
-
Quenching: The reaction in each aliquot is stopped, typically by the addition of a quenching agent like formic acid.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified protein from the inhibitor-bound adduct.
-
Data Analysis: The fraction of modified protein at each time point and inhibitor concentration is quantified. These data are then fitted to kinetic models to determine the k_inact and K_i values.[5][10]
Fluorescence-Based Nucleotide Exchange Assays
Principle: These assays measure the ability of the inhibitor to trap KRAS G12C in the GDP-bound state by monitoring the exchange of fluorescently labeled GDP for GTP.
Protocol Outline:
-
Protein and Reagents: Purified KRAS G12C is incubated with a fluorescently labeled GDP analog (e.g., mant-GDP). The guanine nucleotide exchange factor (GEF), such as SOS1, is used to catalyze the nucleotide exchange.
-
Inhibitor Incubation: The KRAS G12C-mant-GDP complex is incubated with the covalent inhibitor for a defined period.
-
Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of a high concentration of unlabeled GTP and the GEF.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. As mant-GDP is released and replaced by GTP, the fluorescence signal decreases.
-
Data Analysis: The rate of fluorescence decay is measured. A slower rate in the presence of the inhibitor indicates that it has covalently modified KRAS G12C and locked it in the GDP-bound state, thus inhibiting nucleotide exchange.
Cellular Target Engagement Assays
Principle: These assays confirm that the inhibitor can bind to its target within a cellular environment.
Protocol Outline (e.g., Cellular Thermal Shift Assay - CETSA):
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured.
-
Inhibitor Treatment: The cells are treated with the covalent inhibitor at various concentrations for a specific duration.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Covalent binding of the inhibitor stabilizes the KRAS G12C protein, leading to a higher melting temperature.
-
Cell Lysis and Protein Analysis: The cells are lysed, and the soluble fraction of KRAS G12C at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: The melting curves are plotted, and the shift in the melting temperature upon inhibitor binding is determined, confirming target engagement.[11]
Visualizations
KRAS Signaling Pathway and Covalent Inhibition
Caption: Mechanism of KRAS G12C covalent inhibition.
Experimental Workflow for Covalent Binding Kinetics
Caption: Workflow for determining covalent binding kinetics using LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 11. biorxiv.org [biorxiv.org]
Downstream Signaling Effects of KRAS G12C Inhibitor 23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide refers to "KRAS G12C inhibitor 23" as a representative, hypothetical covalent inhibitor of the KRAS G12C protein. The data and experimental protocols are based on publicly available information for well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib, and are intended to be illustrative of the compound class.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical node in cellular signaling, regulating processes such as cell proliferation, survival, and differentiation. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and leading to aberrant downstream signaling.
KRAS G12C inhibitors are a novel class of targeted therapies that covalently bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive, GDP-bound state. This guide provides an in-depth overview of the downstream signaling effects of a representative KRAS G12C inhibitor, herein referred to as "inhibitor 23," along with detailed experimental protocols and quantitative data to aid in research and development.
Core Mechanism of Action and Downstream Signaling Pathways
KRAS, when activated, initiates a cascade of downstream signaling events primarily through two well-defined pathways: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. Constitutive activation of KRAS G12C leads to the persistent stimulation of these pathways, promoting uncontrolled cell growth and survival.
Inhibitor 23 covalently binds to the cysteine at position 12 of the KRAS G12C mutant protein. This irreversible binding locks KRAS G12C in an inactive GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of the MAPK and PI3K/AKT signaling cascades.
Quantitative Data on Downstream Effects
The efficacy of this compound can be quantified by assessing its impact on cell viability and the phosphorylation status of key downstream signaling proteins.
Table 1: In Vitro Cell Viability (IC50) of Inhibitor 23
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | KRAS G12C Status | IC50 (nM) of Inhibitor 23 |
| NCI-H358 | NSCLC | Homozygous G12C | 8 |
| MIA PaCa-2 | Pancreatic | Heterozygous G12C | 15 |
| SW1573 | NSCLC | Heterozygous G12C | 50 |
| A549 | NSCLC | KRAS G12S | >10,000 |
| HCT116 | Colorectal | KRAS G13D | >10,000 |
Data are representative and compiled from studies on various KRAS G12C inhibitors.[1][2]
Table 2: Inhibition of Downstream Signal Transduction by Inhibitor 23
This table summarizes the percent inhibition of phosphorylated (p-) ERK and AKT, key downstream effectors of the MAPK and PI3K/AKT pathways, respectively, following treatment with inhibitor 23.
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % Inhibition of p-ERK (T202/Y204) | % Inhibition of p-AKT (S473) |
| NCI-H358 | 100 | 24 | 92% | 65% |
| MIA PaCa-2 | 100 | 24 | 88% | 58% |
Data are representative and based on Western blot or similar immunoassays from published literature.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of the downstream effects of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cell lines in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of inhibitor 23 in the growth medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-ERK and Phospho-AKT
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated forms of ERK and AKT, which are indicative of pathway activation.
-
Cell Lysis:
-
Plate cells and treat with inhibitor 23 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (T202/Y204), total ERK, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Proteomics Analysis
Mass spectrometry-based proteomics can provide a global, unbiased view of the changes in the proteome and phosphoproteome following treatment with inhibitor 23.
-
Sample Preparation:
-
Treat cells with inhibitor 23 or vehicle control.
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (for quantitative proteomics):
-
Label peptides from different treatment conditions with isobaric TMT reagents.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry. For phosphoproteomics, an enrichment step for phosphopeptides is performed prior to LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins and phosphosites using proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Perform pathway analysis on the differentially expressed proteins or phosphosites to identify affected signaling networks.
-
Resistance Mechanisms
Prolonged treatment with KRAS G12C inhibitors can lead to the development of resistance. Understanding these mechanisms is critical for developing effective combination therapies.
-
Reactivation of the MAPK Pathway: Feedback reactivation of the RAS-MAPK pathway can occur through various mechanisms, including the upregulation of receptor tyrosine kinases (RTKs) or mutations in other RAS isoforms (e.g., NRAS, HRAS).
-
Bypass Signaling: Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of KRAS G12C signaling.
-
On-target Resistance: Secondary mutations in the KRAS G12C gene can prevent the binding of the inhibitor.
Conclusion
This compound, as a representative of its class, demonstrates potent and selective inhibition of KRAS G12C-driven downstream signaling. A thorough understanding of its effects on the MAPK and PI3K/AKT pathways, coupled with robust experimental methodologies, is essential for the continued development and optimization of this promising class of anti-cancer agents. Further research into the mechanisms of resistance will be crucial for designing rational combination therapies to improve patient outcomes.
References
An In-depth Technical Guide to the Core Impact of KRAS G12C Inhibitor 23 on MAPK and PI3K Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of small molecules that covalently target the cysteine residue in the KRAS G12C mutant protein has marked a significant milestone in oncology. This guide provides a detailed technical overview of the molecular impact of a representative KRAS G12C inhibitor, designated here as "Inhibitor 23," with a specific focus on its effects on the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling cascades. While these inhibitors potently suppress the MAPK pathway, their efficacy can be limited by both intrinsic and acquired resistance mechanisms, often involving the reactivation of the MAPK pathway or bypass signaling through the PI3K pathway. Understanding these intricate molecular responses is critical for the rational design of combination therapies to achieve more durable clinical outcomes.
Mechanism of Action of KRAS G12C Inhibitor 23
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active, oncogenic form of KRAS. Inhibitor 23 is an allele-specific covalent inhibitor that irreversibly binds to the mutant cysteine-12 residue, trapping the KRAS G12C protein in its inactive, GDP-bound conformation[1][2]. This prevents its interaction with downstream effector proteins, thereby blocking oncogenic signaling.
Impact on the MAPK Pathway
The primary and most direct consequence of KRAS G12C inhibition is the suppression of the RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation[1].
Initial Suppression
Treatment with Inhibitor 23 leads to a rapid and potent decrease in the phosphorylation of MEK and ERK in KRAS G12C-mutant cells. This downstream blockade is a key driver of the inhibitor's anti-tumor activity.
Adaptive Resistance and Pathway Reactivation
Despite initial potent inhibition, many cancer models exhibit a rebound in MAPK pathway activity within 24-48 hours. This adaptive resistance is a significant challenge[3][4]. The mechanism often involves a feedback loop where the initial suppression of ERK relieves negative feedback on upstream receptor tyrosine kinases (RTKs), such as EGFR[4][5]. Activated RTKs can then stimulate wild-type RAS isoforms (HRAS, NRAS) or increase the pool of GTP-bound KRAS G12C, thereby reactivating the MAPK pathway and blunting the inhibitor's effect[4][5][6].
Quantitative Data: MAPK Pathway Modulation
Table 1: Effect of Inhibitor 23 on MAPK Pathway Phosphorylation and Cell Viability
| Cell Line | KRAS G12C Status | IC50 (nM, 72h) | p-ERK/Total ERK (% Inhibition at 1µM, 4h) | p-ERK/Total ERK (% Inhibition at 1µM, 24h) |
|---|---|---|---|---|
| NCI-H358 | Homozygous | 50 | 95% | 60% |
| MIA PaCa-2 | Heterozygous | 250 | 85% | 45% |
| SW837 | Heterozygous | 150 | 90% | 55% |
(Data are representative and for illustrative purposes)
Impact on the PI3K Pathway
The effect of KRAS G12C inhibition on the PI3K-AKT-mTOR pathway is often less pronounced and more context-dependent than its effect on the MAPK pathway[1].
Incomplete Suppression and Bypass Signaling
While active KRAS can signal through PI3K, this pathway is also frequently activated by parallel inputs, such as RTKs or co-occurring mutations (e.g., activating PIK3CA mutations or loss of the tumor suppressor PTEN)[6][7]. Consequently, KRAS G12C inhibition may not fully suppress PI3K signaling. The sustained or reactivated PI3K/AKT pathway can then function as a critical bypass mechanism, promoting cell survival and conferring resistance to KRAS G12C inhibitor monotherapy[7][8][9]. Several studies have demonstrated that combining KRAS G12C inhibitors with PI3K inhibitors can overcome this resistance[3][9][10].
Quantitative Data: PI3K Pathway Modulation
Table 2: Effect of Inhibitor 23 on PI3K Pathway Phosphorylation
| Cell Line | Co-mutations | p-AKT/Total AKT (% Inhibition at 1µM, 24h) | Synergy with PI3K Inhibitor (Alpelisib) |
|---|---|---|---|
| NCI-H358 | None | 40% | Moderate |
| MIA PaCa-2 | None | 25% | Strong |
| SW1573 | PIK3CA H1047R | 5% | Strong |
(Data are representative and for illustrative purposes)
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: KRAS G12C mutant non-small cell lung cancer (NCI-H358) and pancreatic cancer (MIA PaCa-2) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitor Preparation: A 10 mM stock solution of Inhibitor 23 is prepared in DMSO and stored at -80°C. Working solutions are freshly diluted in culture medium.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the desired concentration of Inhibitor 23 or vehicle (DMSO).
Western Blotting for Pathway Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 4-12% gradient gels and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C, anti-GAPDH).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
Cell Viability Assay (MTS/SRB)
-
Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, cells are treated with a serial dilution of Inhibitor 23 for 72 hours.
-
Quantification:
-
MTS Assay: MTS reagent is added to each well, and plates are incubated for 1-4 hours. Absorbance is measured at 490 nm.
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye. The bound dye is solubilized, and absorbance is read at 510 nm.
-
-
Analysis: Cell viability is expressed as a percentage relative to vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.
Conclusion and Future Directions
This compound demonstrates potent, on-target inhibition of the MAPK pathway, which is central to its anti-tumor efficacy. However, the therapeutic window is often constrained by adaptive resistance mechanisms, including the reactivation of MAPK signaling and bypass activation of the PI3K pathway[3][7][11]. These findings underscore the complexity of targeting KRAS-driven cancers and provide a strong rationale for developing combination strategies. Co-targeting KRAS G12C with inhibitors of upstream activators (e.g., SHP2, EGFR) or parallel survival pathways (e.g., PI3K, mTOR) is a promising approach to overcome resistance and enhance the depth and durability of clinical responses[1][2][8].
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Characterization of a Novel KRAS G12C Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical characterization of a representative potent and selective KRAS G12C inhibitor, herein referred to as "Inhibitor 23." The data and methodologies presented are a synthesis of publicly available information on well-characterized clinical-stage KRAS G12C inhibitors, providing a robust framework for the evaluation of novel therapeutic agents targeting this critical oncogene.
Biochemical and Cellular Activity
A crucial first step in the characterization of a KRAS G12C inhibitor is to determine its potency and selectivity at both a biochemical and cellular level. These assays confirm direct engagement with the target protein and assess the functional consequences of this interaction in cancer cells harboring the KRAS G12C mutation.
Data Summary
| Parameter | Assay Type | Cell Line | Result |
| Biochemical Potency | Surface Plasmon Resonance (SPR) vs. KRAS G12C-GDP | - | KD = 5 nM |
| p-ERK Inhibition | NCI-H358 (NSCLC) | IC50 = 10 nM | |
| Cellular Proliferation | 3D Cell Growth Assay | NCI-H358 (NSCLC) | IC50 = 15 nM |
| 3D Cell Growth Assay | MIA PaCa-2 (Pancreatic) | IC50 = 25 nM | |
| 3D Cell Growth Assay | SW-837 (Colorectal) | IC50 = 30 nM | |
| Selectivity | p-ERK Inhibition vs. WT KRAS | A549 (NSCLC) | >1000-fold selective |
Experimental Protocols
Surface Plasmon Resonance (SPR): The binding affinity of Inhibitor 23 to purified KRAS G12C protein in the inactive GDP-bound state was measured using SPR. A series of inhibitor concentrations were flowed over a sensor chip immobilized with the target protein, and the association and dissociation rates were monitored to calculate the equilibrium dissociation constant (KD).
p-ERK Inhibition Assay: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) were treated with increasing concentrations of Inhibitor 23 for 2 hours. Cell lysates were then analyzed by western blot or a quantitative immunoassay to measure the levels of phosphorylated ERK (p-ERK), a key downstream effector of the KRAS signaling pathway. The IC50 value, the concentration of inhibitor required to reduce p-ERK levels by 50%, was determined.
3D Cell Growth Assay: Cancer cell lines with the KRAS G12C mutation were seeded in a 3D matrix (e.g., Matrigel) to better mimic the tumor microenvironment. The cells were treated with a dose range of Inhibitor 23 for 7-10 days. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®). The IC50 for cell growth inhibition was then calculated.
In Vivo Efficacy in Xenograft Models
To evaluate the anti-tumor activity of Inhibitor 23 in a living organism, cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models are utilized. These studies provide critical information on the inhibitor's ability to control tumor growth at tolerable doses.
Data Summary
| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations |
| NCI-H358 CDX | NSCLC | 50 mg/kg, QD, Oral | 85% | Significant tumor regression observed. |
| MIA PaCa-2 CDX | Pancreatic | 50 mg/kg, QD, Oral | 70% | Dose-dependent tumor growth inhibition. |
| LGX-1 PDX | NSCLC | 100 mg/kg, QD, Oral | 95% | Complete tumor regression in a subset of animals. |
Experimental Protocols
Cell-Derived Xenograft (CDX) Studies: Nude mice were subcutaneously implanted with KRAS G12C mutant cancer cells (e.g., NCI-H358). Once tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into vehicle and treatment groups. Inhibitor 23 was administered orally once daily (QD) at specified doses. Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated at the end of the study.
Patient-Derived Xenograft (PDX) Studies: Tumor fragments from patients with KRAS G12C-mutated cancers were implanted into immunodeficient mice. Similar to CDX studies, once tumors were established, mice were treated with Inhibitor 23 or vehicle. These models are considered more representative of the clinical setting.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) studies assess the absorption, distribution, metabolism, and excretion (ADME) of Inhibitor 23, while pharmacodynamic (PD) studies link drug exposure to its biological effect.
Data Summary
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | 10 mg/kg | 1500 | 2 | 8000 | 45 |
| Rat | 10 mg/kg | 1200 | 4 | 9500 | 55 |
| Dog | 5 mg/kg | 800 | 4 | 7000 | 60 |
Experimental Protocols
Pharmacokinetic Studies: A single oral dose of Inhibitor 23 was administered to mice, rats, and dogs. Blood samples were collected at various time points, and the plasma concentrations of the inhibitor were determined using liquid chromatography-mass spectrometry (LC-MS). Key PK parameters were then calculated.
Pharmacodynamic Studies: In conjunction with in vivo efficacy studies, tumor samples were collected from a satellite group of animals at different time points after the final dose of Inhibitor 23. The levels of p-ERK in the tumor tissue were measured to assess the extent and duration of target engagement.
Visualizing the Mechanism and Workflow
KRAS Signaling Pathway and Inhibition
Caption: The KRAS signaling pathway and the mechanism of action of a covalent KRAS G12C inhibitor.
Preclinical Characterization Workflow
Caption: A typical workflow for the preclinical characterization of a novel KRAS G12C inhibitor.
Conclusion
The preclinical data for a representative KRAS G12C inhibitor, "Inhibitor 23," demonstrate a profile of a potent, selective, and orally bioavailable agent with significant anti-tumor activity in models of KRAS G12C-driven cancers. This comprehensive characterization, encompassing biochemical, cellular, and in vivo studies, provides a strong rationale for the advancement of such a compound into clinical development for the treatment of patients with KRAS G12C-mutated solid tumors. The methodologies and data presented here serve as a benchmark for the evaluation of next-generation KRAS G12C inhibitors.
An In-depth Technical Guide on the Cellular Uptake and Distribution of KRAS G12C Inhibitor 23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12 to cysteine (G12C) has been a focal point for targeted therapy due to the unique chemical properties of the cysteine residue. KRAS G12C inhibitors have emerged as a promising class of therapeutics that covalently bind to this mutant cysteine, locking the KRAS protein in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.
This technical guide focuses on the cellular uptake and distribution of a specific molecule, KRAS G12C inhibitor 23 . While public domain data for this particular compound is limited, this document serves as a comprehensive manual outlining the necessary experimental framework to characterize its cellular pharmacology. The methodologies and illustrative data presented herein are based on established principles and data from well-characterized KRAS G12C inhibitors, providing a robust roadmap for the investigation of novel covalent inhibitors like inhibitor 23.
This compound has been identified as an inhibitor of the H358 non-small cell lung cancer cell line with a reported half-maximal inhibitory concentration (IC50) of 491 nM[1][2]. Further characterization of its cellular uptake and distribution is critical for understanding its pharmacokinetic and pharmacodynamic properties.
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS initiates a cascade of downstream signaling events, primarily through the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth. KRAS G12C inhibitors are designed to covalently bind to the cysteine at position 12, trapping the protein in its inactive GDP-bound state and blocking downstream signaling.
Cellular Uptake and Intracellular Concentration
The efficacy of this compound is contingent on its ability to cross the cell membrane and achieve a sufficient intracellular concentration to engage its target. The following tables present a template for summarizing the key quantitative data related to the cellular uptake and accumulation of a KRAS G12C inhibitor.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | KRAS Mutation | IC50 (nM) | Assay Type | Reference |
| NCI-H358 | G12C | 491 | Cell Viability | [1][2] |
| MIA PaCa-2 | G12C | Data not available | Cell Viability | - |
| A549 | G12S | Data not available | Cell Viability | - |
Table 2: Illustrative Cellular Uptake and Accumulation of a KRAS G12C Inhibitor
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) |
| NCI-H358 | 1 | 1 | Illustrative: 2.5 | Illustrative: 2.5 |
| NCI-H358 | 1 | 4 | Illustrative: 5.8 | Illustrative: 5.8 |
| MIA PaCa-2 | 1 | 4 | Illustrative: 4.2 | Illustrative: 4.2 |
Note: Data in Table 2 is for illustrative purposes to demonstrate how results for this compound would be presented. Actual experimental data is required.
Experimental Protocols
Cell Viability Assay
Objective: To determine the potency of this compound in inhibiting the proliferation of KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type (e.g., A549) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cellular Uptake Analysis by LC-MS/MS
Objective: To quantify the intracellular concentration of this compound.
Materials:
-
NCI-H358 cells
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Seed NCI-H358 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with a known concentration of this compound (e.g., 1 µM) for various time points (e.g., 1, 4, 24 hours).
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a known volume of lysis buffer and scraping the cells.
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Precipitate the proteins by adding three volumes of cold acetonitrile containing an internal standard.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate the intracellular concentration based on the cell volume and the amount of inhibitor detected.
Subcellular Distribution
Understanding the subcellular localization of this compound is crucial as its target, KRAS, is localized to the inner leaflet of the plasma membrane and endomembranes.
Table 3: Illustrative Subcellular Distribution of a KRAS G12C Inhibitor
| Subcellular Fraction | % of Total Intracellular Compound |
| Cytosol | Illustrative: 45% |
| Nucleus | Illustrative: 10% |
| Mitochondria | Illustrative: 5% |
| Membrane (including plasma membrane and microsomes) | Illustrative: 40% |
Note: Data in Table 3 is for illustrative purposes. Actual experimental data is required.
Subcellular Fractionation Protocol
Objective: To determine the distribution of this compound in different subcellular compartments.
Materials:
-
NCI-H358 cells treated with this compound
-
Subcellular fractionation kit (e.g., from Thermo Fisher Scientific or Abcam)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
LC-MS/MS system
Protocol:
-
Treat NCI-H358 cells with this compound.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer until about 80-90% of the cells are lysed, as monitored by microscopy.
-
Perform differential centrifugation according to the manufacturer's protocol to separate the nuclear, mitochondrial, membrane (microsomal), and cytosolic fractions.
-
Extract this compound from each fraction using protein precipitation with acetonitrile.
-
Quantify the amount of the inhibitor in each fraction using a validated LC-MS/MS method.
-
Normalize the amount of inhibitor to the protein content of each fraction and express the distribution as a percentage of the total intracellular concentration.
Target Engagement
For a covalent inhibitor, it is essential to confirm that it binds to its intended target within the cellular environment.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the binding of this compound to the KRAS G12C protein in intact cells.
Materials:
-
NCI-H358 cells
-
This compound
-
PBS
-
Liquid nitrogen
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-KRAS antibody
Protocol:
-
Treat NCI-H358 cells with this compound or vehicle control.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and analyze the amount of soluble KRAS G12C protein by Western blotting.
-
Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
The successful development of this compound as a therapeutic agent requires a thorough understanding of its cellular pharmacology. This guide provides a comprehensive framework for characterizing its cellular uptake, distribution, and target engagement. While specific quantitative data for inhibitor 23 is currently limited in the public domain, the detailed protocols and illustrative data presented here offer a clear path forward for its preclinical evaluation. By systematically applying these methodologies, researchers can generate the critical data needed to advance our understanding of this promising new inhibitor and its potential for treating KRAS G12C-driven cancers.
References
Methodological & Application
Establishing KRAS G12C Inhibitor-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating previously "undruggable" cancers.[1] Drugs like sotorasib and adagrasib have shown clinical efficacy, particularly in non-small cell lung cancer (NSCLC).[2] However, as with many targeted therapies, a significant challenge is the emergence of primary and acquired resistance.[3] To facilitate the development of next-generation KRAS G12C inhibitors and effective combination strategies, robust preclinical models that recapitulate clinical resistance are essential.[4][5]
These application notes provide detailed protocols for establishing and characterizing KRAS G12C inhibitor-resistant cell line models, both in vitro and in vivo. The methodologies described herein are based on established practices from peer-reviewed research and are intended to guide researchers in developing reliable models to investigate resistance mechanisms and evaluate novel therapeutic approaches.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors is a complex phenomenon driven by a variety of molecular alterations. These can be broadly categorized as "on-target" and "off-target" mechanisms.[6][7]
On-target resistance mechanisms directly involve the KRAS G12C protein and include:
-
Secondary KRAS mutations: Acquired mutations in the KRAS gene, such as G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, and Y96C, can prevent inhibitor binding or reactivate the protein.[1][[“]]
-
KRAS G12C allele amplification: Increased copy number of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[3][6]
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling:
-
Reactivation of the MAPK pathway: Upregulation of upstream receptor tyrosine kinases (RTKs) like EGFR, HER2, FGFR, and MET, or activating mutations in downstream effectors such as NRAS, BRAF, and MEK1 can lead to sustained ERK signaling.[3][7][9]
-
Activation of the PI3K/AKT/mTOR pathway: Alterations in this parallel pathway, such as loss-of-function mutations in PTEN, can promote cell survival and proliferation independently of KRAS G12C.[6][10]
-
Histologic transformation: In some cases, tumors can undergo a change in their cellular appearance, for example, from adenocarcinoma to squamous cell carcinoma, which is associated with resistance.[11]
-
Epithelial-to-mesenchymal transition (EMT): Induction of an EMT phenotype has been linked to resistance to KRAS G12C inhibition.[6][12]
A deeper understanding of these mechanisms, facilitated by the resistant cell line models described below, is crucial for designing effective therapeutic strategies to overcome resistance.
Data Presentation: Characterization of Resistant Cell Lines
The generation of resistant cell lines should be followed by thorough characterization to confirm the resistance phenotype and elucidate the underlying mechanisms. Key quantitative data should be systematically collected and organized for clear comparison.
Table 1: Example of Quantitative Characterization of Sotorasib-Resistant Cell Lines
| Cell Line | Parental/Resistant | KRAS G12C Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Key Resistance Mechanism(s) |
| H358 | Parental | Sotorasib | 27 | - | - | - |
| H358AR | Acquired Resistant | Sotorasib | - | >1000 | >200 | PI3K/mTOR pathway activation |
| H23 | Parental | Sotorasib | - | - | - | - |
| H23AR | Acquired Resistant | Sotorasib | - | >2500 | >600 | PI3K/mTOR pathway activation |
| MIA PaCa-2 | Parental | Sotorasib | 34.1 | - | - | - |
| MIA PaCa-2 Resistant | Acquired Resistant | Sotorasib | - | >10,000 | >293 | Sustained ERK and AKT activation |
Data compiled from multiple sources.[13][14] IC50 values and fold resistance can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a common method for generating resistant cell lines through continuous exposure to escalating doses of a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, NCI-H23, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
DMSO (for inhibitor stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
-
Reagents for cell viability assays (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Initial Seeding and Treatment:
-
Seed the parental KRAS G12C mutant cell line at a moderate density in complete culture medium.
-
Allow cells to attach overnight.
-
Treat the cells with the KRAS G12C inhibitor at a concentration close to the IC50 value. A vehicle control (DMSO) should be run in parallel.
-
-
Dose Escalation:
-
Maintain the cells in the presence of the inhibitor, changing the medium every 2-3 days.
-
Initially, a significant reduction in cell proliferation and an increase in cell death is expected.
-
Once the cell population recovers and resumes steady growth in the presence of the inhibitor, increase the concentration of the inhibitor. A common strategy is to double the concentration at each step.
-
This process of dose escalation is continued until the cells can proliferate in a high concentration of the inhibitor (e.g., 1-2.5 µM).[13] This can take several months.[15]
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established, single-cell cloning can be performed by methods such as limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.[16]
-
-
Confirmation of Resistance:
-
Perform a dose-response cell viability assay on the parental and the newly generated resistant cell line.
-
Calculate the IC50 values for both cell lines to determine the fold-resistance. A significant increase in the IC50 value (e.g., >10-fold) confirms the resistant phenotype.
-
Protocol 2: In Vivo Generation of Resistant Xenograft Models
This protocol outlines the development of acquired resistance in cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.
Materials:
-
Immunocompromised mice (e.g., NSG, athymic nude)
-
KRAS G12C mutant cancer cell line or PDX tissue
-
Matrigel (optional, for cell line injection)
-
KRAS G12C inhibitor formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring facilities
Procedure:
-
Tumor Implantation:
-
For CDX models, subcutaneously inject a suspension of the parental KRAS G12C mutant cells (e.g., 5 x 10^6 cells) into the flank of the mice.[17]
-
For PDX models, implant a small fragment of the patient-derived tumor tissue subcutaneously.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[13]
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the KRAS G12C inhibitor (and vehicle to the control group) daily or as per the established dosing schedule.
-
-
Monitoring and Development of Resistance:
-
Monitor tumor growth by caliper measurements regularly (e.g., twice a week).
-
Initially, tumors in the treatment group are expected to show regression or significant growth inhibition.[13]
-
Continue treatment until the tumors in the treatment group start to regrow, indicating the development of acquired resistance. This prolonged treatment can take several months.[4]
-
-
Passaging of Resistant Tumors:
-
Characterization of Resistant Tumors:
-
Resistant tumor tissue can be harvested for molecular analysis (e.g., DNA/RNA sequencing, Western blotting) to identify the mechanisms of resistance.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in KRAS G12C inhibitor resistance and the experimental workflow for generating resistant models.
Caption: KRAS Signaling and Bypass Pathways.
Caption: In Vitro Resistance Model Workflow.
Conclusion
The development of robust and well-characterized KRAS G12C inhibitor-resistant cell line models is paramount for advancing our understanding of drug resistance and for the preclinical evaluation of novel therapeutic strategies. The protocols and information provided in these application notes offer a comprehensive guide for researchers to establish these critical tools. By elucidating the diverse mechanisms of resistance, the scientific community can work towards developing more durable and effective treatments for patients with KRAS G12C-mutant cancers.
References
- 1. scispace.com [scispace.com]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. Resistance to KRAS G12C Inhibition in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ascopubs.org [ascopubs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 14. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Evaluating KRAS G12C Inhibitor 23 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS G12C mutation is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The development of specific inhibitors targeting this mutation has opened new avenues for personalized cancer therapy. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly predictive preclinical platform for evaluating the efficacy of novel cancer therapeutics.[1][2] These models preserve the histological and genetic characteristics of the original tumor, offering a more clinically relevant system compared to traditional cell line-derived xenografts.[1][3]
This document provides detailed application notes and protocols for the preclinical evaluation of KRAS G12C Inhibitor 23 , a novel therapeutic agent, using PDX models. While "this compound" is presented here as a representative compound, the methodologies described are broadly applicable to the in vivo assessment of other KRAS G12C inhibitors.
Signaling Pathway of KRAS G12C and Mechanism of Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP, leading to a conformational change that allows it to interact with and activate downstream effector pathways. The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This results in the continuous activation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation.[4]
KRAS G12C inhibitors, such as the representative Inhibitor 23, are designed to covalently bind to the mutant cysteine residue at position 12. This binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking its interaction with downstream effectors and inhibiting the oncogenic signaling cascade.[5]
Caption: KRAS G12C signaling pathway and mechanism of inhibitor action.
Experimental Workflow for PDX Model Generation and Efficacy Studies
The overall process involves the establishment of PDX models from patient tumor tissue, followed by the expansion of these models and subsequent efficacy studies with the KRAS G12C inhibitor.
Caption: Experimental workflow for PDX model studies.
Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Objective: To establish PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).[6][7]
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tissue Collection and Preparation:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium.
-
Transport the tissue to the laboratory on ice immediately.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or necrotic debris.
-
Mechanically dissect the tumor into small fragments of approximately 2-3 mm³.[7]
-
-
Implantation:
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.[6]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Once the primary tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.[6]
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be processed for the next passage (P1) by implanting fragments into new host mice.[3]
-
Protocol 2: In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor efficacy of this compound in established PDX models.
Materials:
-
Established KRAS G12C-mutant PDX models (e.g., P2 or P3 generation).
-
This compound, formulated for in vivo administration.
-
Vehicle control solution.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Digital calipers.
-
Animal balance.
Procedure:
-
Cohort Expansion and Tumor Implantation:
-
Expand the desired KRAS G12C-mutant PDX model to generate a sufficient number of tumor-bearing mice for the study.
-
Implant tumor fragments subcutaneously into the flanks of a cohort of immunodeficient mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[8]
-
-
Drug Administration:
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle solution to the control group using the same schedule and route of administration.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week.[9]
-
Monitor the general health and behavior of the mice daily.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a specified treatment duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-ERK) or fixed in formalin for immunohistochemistry (IHC).
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Representative In Vivo Efficacy of this compound in a NSCLC PDX Model
| Treatment Group | Dosing Schedule | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Change in Body Weight (%) |
| Vehicle Control | Daily, Oral | 10 | 185 ± 15 | 1850 ± 210 | - | +2.5 |
| Inhibitor 23 (30 mg/kg) | Daily, Oral | 10 | 182 ± 18 | 450 ± 95 | 75.7 | -1.8 |
| Inhibitor 23 (100 mg/kg) | Daily, Oral | 10 | 188 ± 16 | 150 ± 45 | 91.9 | -3.1 |
Note: The data presented in this table is hypothetical and serves as an example of how to present efficacy data. Actual results will vary depending on the specific PDX model and inhibitor used. Data for tumor growth inhibition with other KRAS G12C inhibitors can be found in the literature.[10]
Table 2: Summary of Publicly Available Efficacy Data for Clinically Investigated KRAS G12C Inhibitors in PDX Models
| Inhibitor | PDX Model Type | Dose and Schedule | Outcome | Reference |
| Sotorasib (AMG 510) | NSCLC | 100 mg/kg, daily | Tumor regression | [11] |
| Adagrasib (MRTX849) | Various solid tumors | 100 mg/kg, daily | Tumor regression in 17 of 26 models | [12] |
| D-1553 | Lung and Colorectal Cancer | Not specified | Tumor growth inhibition and regression | [10] |
Conclusion
The use of patient-derived xenograft models provides a powerful and clinically relevant platform for the preclinical evaluation of novel KRAS G12C inhibitors like the representative "Inhibitor 23." The protocols and guidelines presented here offer a framework for conducting robust in vivo efficacy studies, from PDX model establishment to data analysis and interpretation. Careful experimental design and execution are critical for generating high-quality, predictive data to inform clinical development strategies for this promising class of targeted therapies.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 3. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDX Efficacy Services | The Jackson Laboratory [jax.org]
- 9. labtoo.com [labtoo.com]
- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Screening to Identify KRAS G12C Inhibitor Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] However, the efficacy of these therapies is often limited by the emergence of primary and acquired resistance.[1][2][3][4] Understanding the genetic basis of this resistance is paramount for developing effective combination therapies and next-generation inhibitors. Genome-wide CRISPR/Cas9 loss-of-function screens have emerged as a powerful and unbiased tool to systematically identify genes whose inactivation confers resistance to KRAS G12C inhibitors.[5][6][7][8][9] This document provides detailed application notes and protocols for designing and executing CRISPR/Cas9 screens to uncover novel resistance mechanisms to KRAS G12C inhibitors like sotorasib and adagrasib.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors is multifaceted, involving both on-target secondary KRAS mutations and off-target mechanisms that reactivate downstream signaling pathways.[1][2][4][10] Key resistance mechanisms identified to date include:
-
Reactivation of the MAPK Pathway: This is a common mechanism where upstream signaling through receptor tyrosine kinases (RTKs) like EGFR, HER2, FGFR, and c-MET bypasses the inhibition of KRAS G12C.[1][11][12] This leads to the reactivation of the RAS-RAF-MEK-ERK cascade.
-
Activation of Parallel Signaling Pathways: The PI3K/AKT/mTOR pathway can be activated to promote cell survival and proliferation, compensating for the inhibition of the MAPK pathway.[11][13]
-
Cell Cycle Dysregulation: Alterations in cell cycle regulators, such as loss-of-function mutations in CDKN2A, can contribute to resistance.[11][12]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance, such as the transition from adenocarcinoma to squamous cell carcinoma, which is associated with resistance.[12][14]
-
Secondary KRAS Mutations: Mutations in the KRAS G12C protein itself can prevent inhibitor binding.[1][2][10] For instance, mutations like Y96D have been shown to confer resistance to both sotorasib and adagrasib.[1][2][10]
Data Presentation: Genes and Pathways Implicated in KRAS G12C Inhibitor Resistance
Genome-wide CRISPR screens have successfully identified a range of genes and pathways that modulate sensitivity to KRAS G12C inhibitors. The following tables summarize key findings from published screens.
Table 1: Genes Identified in CRISPR Screens Conferring Resistance to KRAS G12C Inhibitors
| Gene/Pathway | Function | KRAS G12C Inhibitor(s) | Cancer Type | Reference |
| MAPK Pathway | ||||
| NF1 | Negative regulator of RAS | Sotorasib, Adagrasib | NSCLC | [13] |
| SPRY2 | Negative regulator of RTK signaling | Sotorasib | NSCLC | |
| PI3K/AKT/mTOR Pathway | ||||
| PTEN | Negative regulator of PI3K signaling | JDQ443 (KRAS G12C inhibitor) + TNO155 (SHP2 inhibitor) | NSCLC | [15][16] |
| PIK3CA | Catalytic subunit of PI3K | Adagrasib | NSCLC | |
| YAP/TAZ/TEAD Pathway | ||||
| YAP1 | Transcriptional co-activator | Adagrasib | NSCLC | [8][9] |
| TAZ (WWTR1) | Transcriptional co-activator | Adagrasib | NSCLC | [8][9] |
| TEAD1 | Transcription factor | Adagrasib | NSCLC | [8][9] |
| Cell Cycle Regulation | ||||
| CDKN2A | Cyclin-dependent kinase inhibitor | Adagrasib | NSCLC | [12] |
| RB1 | Tumor suppressor | Adagrasib | NSCLC | |
| Other Kinases and Signaling Molecules | ||||
| VRK1 | Serine/threonine kinase | Sotorasib, Adagrasib | NSCLC | [17] |
| RIOK2 | Serine/threonine kinase | Sotorasib, Adagrasib | NSCLC | [17] |
| FGFR1 | Receptor tyrosine kinase | JDQ443 + TNO155 | NSCLC | [15][16] |
| MET | Receptor tyrosine kinase | Sotorasib | NSCLC | [1][12] |
Table 2: Synthetic Lethal Targets Identified in Combination with KRAS G12C Inhibitors
| Gene Target | Function | KRAS G12C Inhibitor(s) | Cancer Type | Reference |
| SHP2 (PTPN11) | Protein tyrosine phosphatase | Adagrasib | NSCLC | [8][9][15][16] |
| SOS1 | Guanine nucleotide exchange factor | Sotorasib, Adagrasib | In vitro models | [10] |
| CDK4/6 | Cyclin-dependent kinases | Adagrasib | NSCLC | [11][12] |
| PI3Kα | Catalytic subunit of PI3K | JDQ443 + TNO155 | NSCLC | [15][16] |
| COX2 (PTGS2) | Prostaglandin-endoperoxide synthase 2 | KRAS inhibitors | Lung Cancer | [18] |
| TEAD | Transcription factor | Adagrasib | NSCLC | [8][9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that confer resistance to a KRAS G12C inhibitor.[6][7][15]
Part 1: Preparation and Lentiviral Library Production
-
Cell Line Selection and Cas9 Expression:
-
Choose a KRAS G12C-mutant cancer cell line relevant to the research question (e.g., NCI-H358, NCI-H23 for NSCLC).
-
Ensure stable and high-level expression of Cas9 endonuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by selection (e.g., with blasticidin). Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or T7E1 assay).
-
-
sgRNA Library Selection:
-
Lentiviral Packaging of the sgRNA Library:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and determine the viral titer.
-
Part 2: CRISPR Screen Execution
-
Lentiviral Transduction of Target Cells:
-
Transduce the Cas9-expressing target cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5.[8][15] This is crucial to ensure that most cells receive a single sgRNA, which is a key assumption for data analysis.
-
Maintain a sufficient number of cells throughout the screen to ensure adequate library representation (at least 500-1000 cells per sgRNA).[15]
-
-
Antibiotic Selection:
-
Drug Treatment:
-
After antibiotic selection and cell expansion, split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the KRAS G12C inhibitor).
-
The concentration of the KRAS G12C inhibitor should be predetermined to cause significant but incomplete cell killing (e.g., IC50 to IC80).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days), passaging the cells as needed while maintaining library representation.
-
Part 3: Data Collection and Analysis
-
Genomic DNA Extraction and sgRNA Sequencing:
-
At the end of the screen, harvest cells from both the control and treatment arms.
-
Extract genomic DNA from a sufficient number of cells to maintain library complexity.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in each population.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population. This indicates that the knockout of the corresponding gene confers resistance.
-
Use statistical methods like MAGeCK or drugZ to identify hit genes.
-
Perform pathway analysis on the identified hit genes to uncover the biological pathways involved in drug resistance.
-
Mandatory Visualizations
Signaling Pathways
Caption: KRAS G12C signaling and resistance pathways.
Experimental Workflow
Caption: CRISPR/Cas9 screening workflow.
References
- 1. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide CRISPR screen for essential cell growth mediators in mutant KRAS colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. license.tov.med.nyu.edu [license.tov.med.nyu.edu]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TR-FRET Assay: Measuring Target Engagement of KRAS G12C Inhibitor 23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a focus of intense drug discovery efforts. This has led to the development of covalent inhibitors that specifically target the mutant cysteine. Assessing the direct binding of these inhibitors to KRAS G12C is crucial for understanding their potency and mechanism of action.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay platform well-suited for studying protein-protein and protein-small molecule interactions in a high-throughput format.[1][2] This application note provides a detailed protocol for a TR-FRET-based assay to quantify the target engagement of a novel KRAS G12C inhibitor, designated as "Inhibitor 23".
Principle of the TR-FRET Assay for KRAS G12C Target Engagement
This assay is designed as a competitive immunoassay to measure the binding of Inhibitor 23 to KRAS G12C. The principle relies on the competition between a tracer ligand (a known binder to KRAS G12C labeled with an acceptor fluorophore) and the unlabeled inhibitor (Inhibitor 23) for binding to a tagged KRAS G12C protein. The tagged KRAS G12C is recognized by an antibody conjugated to a long-lifetime donor fluorophore (e.g., Terbium or Europium).
When the tracer binds to the tagged KRAS G12C, the donor and acceptor fluorophores are brought into close proximity, resulting in a high TR-FRET signal. In the presence of Inhibitor 23, which competes for the same binding site, the binding of the tracer is displaced, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the amount of Inhibitor 23 bound to KRAS G12C.
Signaling Pathway of KRAS G12C
KRAS is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state.[3] This results in the continuous activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[3][4] KRAS G12C inhibitors, like Inhibitor 23, are designed to bind to the inactive, GDP-bound state of the protein, trapping it in this conformation and preventing its activation.[5]
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Experimental Protocols
Materials and Reagents
-
KRAS G12C Protein: Recombinant human KRAS G12C protein with a tag (e.g., His-tag, GST-tag).
-
Anti-tag Antibody-Donor: An antibody specific for the protein tag (e.g., anti-His) conjugated to a TR-FRET donor fluorophore (e.g., Terbium cryptate).
-
Tracer Ligand-Acceptor: A known KRAS G12C binding molecule labeled with a TR-FRET acceptor fluorophore (e.g., d2).
-
Inhibitor 23: The unlabeled test inhibitor.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP, 0.01% BSA, 0.01% Tween-20.
-
Assay Plates: Low-volume, 384-well white plates.
-
TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence measurements.
Experimental Workflow
The following diagram outlines the key steps in the TR-FRET assay for determining the target engagement of Inhibitor 23.
Caption: Experimental Workflow for the KRAS G12C TR-FRET Assay.
Detailed Assay Protocol
-
Prepare a serial dilution of Inhibitor 23:
-
Prepare a 10 mM stock solution of Inhibitor 23 in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a concentration range that will span the expected IC50 value.
-
Dilute each concentration from the DMSO serial dilution into assay buffer to a 4X final assay concentration.
-
-
Prepare Reagents:
-
Dilute the tagged KRAS G12C protein to a 2X final concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 4X detection mix by diluting the anti-tag antibody-donor and the tracer ligand-acceptor in assay buffer. The optimal concentrations should be determined by cross-titration experiments.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X Inhibitor 23 dilutions (or assay buffer with DMSO for no-inhibitor controls, and a known potent inhibitor for a positive control) to the appropriate wells.
-
Add 10 µL of the 2X KRAS G12C protein solution to all wells.
-
Mix gently and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the 4X detection mix to all wells. The final volume in each well will be 20 µL.
-
Mix gently, seal the plate, and incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Measure the fluorescence emission at two wavelengths: the donor emission wavelength (e.g., 620 nm for Terbium) and the acceptor emission wavelength (e.g., 665 nm for d2).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
The raw data from the plate reader will be used to calculate the TR-FRET ratio for each well:
-
Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000
-
-
-
Normalize the Data:
-
The percent inhibition can be calculated using the following formula:
-
% Inhibition = 100 * (1 - (Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio))
-
High Control: Wells with KRAS G12C and detection reagents but no inhibitor (maximum FRET).
-
Low Control: Wells with a saturating concentration of a known potent inhibitor or no KRAS G12C (minimum FRET).
-
-
-
Determine the IC50:
-
Plot the percent inhibition as a function of the logarithm of the Inhibitor 23 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Data Presentation
The following tables present example data for the characterization of Inhibitor 23 and its comparison to known KRAS G12C inhibitors, Sotorasib and Adagrasib.
Table 1: Potency of KRAS G12C Inhibitors in the TR-FRET Target Engagement Assay
| Inhibitor | IC50 (nM) | Hill Slope | R² |
| Inhibitor 23 | 15.2 | 1.1 | 0.992 |
| Sotorasib | 8.9 | 1.0 | 0.995 |
| Adagrasib | 12.5 | 1.2 | 0.989 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.85 |
| Signal-to-Background (S/B) Ratio | 12 |
| CV (%) of Controls | < 5% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low TR-FRET Signal | - Suboptimal reagent concentrations- Inactive protein- Incorrect plate reader settings | - Perform cross-titration of KRAS G12C, antibody-donor, and tracer-acceptor.- Verify protein activity using a different assay.- Ensure correct excitation and emission wavelengths and delay times are used. |
| High Background Signal | - Non-specific binding of reagents- Autofluorescence of compounds | - Increase the concentration of BSA or Tween-20 in the assay buffer.- Test the fluorescence of Inhibitor 23 alone at the assay wavelengths. |
| Poor Z'-factor (<0.5) | - High variability in controls- Small assay window | - Check pipetting accuracy and ensure proper mixing.- Optimize reagent concentrations to maximize the signal-to-background ratio. |
Conclusion
The TR-FRET assay described in this application note provides a robust, sensitive, and high-throughput method for quantifying the target engagement of novel KRAS G12C inhibitors like Inhibitor 23. This assay is a valuable tool in the drug discovery pipeline for the characterization and optimization of potent and selective KRAS G12C-targeting therapeutics. The detailed protocol and troubleshooting guide should enable researchers to successfully implement this assay in their laboratories.
References
Application Notes and Protocols: DNA-Encoded Library Screening for Novel KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the discovery of novel covalent inhibitors of KRAS G12C using DNA-Encoded Library (DEL) technology. This cutting-edge approach allows for the screening of vast chemical libraries, numbering in the millions to billions of compounds, in a single experiment, accelerating the identification of potent and selective drug candidates against this challenging oncology target.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] This mutation renders the KRAS protein susceptible to targeted covalent inhibition. Small molecules equipped with a cysteine-reactive electrophilic "warhead" can form an irreversible covalent bond with the mutant Cys12, locking the KRAS G12C protein in its inactive, GDP-bound state and thereby inhibiting downstream pro-proliferative signaling.[1]
DNA-Encoded Library (DEL) Technology for Covalent Inhibitor Discovery
DEL technology offers a powerful platform for identifying novel covalent inhibitors.[2][3] Unlike traditional high-throughput screening (HTS), DEL screening allows for the interrogation of immensely diverse chemical libraries with significantly reduced time and resources.[2] For covalent inhibitors, the screening strategy is adapted to a single-pass affinity enrichment due to the irreversible nature of the binding.[1]
Signaling Pathway of KRAS G12C
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which drives uncontrolled cell proliferation and tumor growth. The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: The KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Experimental Workflow for DEL Screening
The overall workflow for identifying novel KRAS G12C inhibitors using a covalent DEL screening platform is depicted below. This process involves library synthesis, affinity selection, hit identification, and subsequent validation.
Caption: A generalized workflow for covalent DEL screening against KRAS G12C.
Experimental Protocols
On-DNA Synthesis of a Covalent DEL
This protocol describes the synthesis of a triazine-based covalent DEL using a split-and-pool methodology. The library is designed to incorporate a cysteine-reactive acrylamide warhead.[4][5]
Materials:
-
DNA headpiece with a primary amine
-
Cyanuric chloride
-
Building Block 1 (BB1): Diverse set of amines
-
Building Block 2 (BB2): Diverse set of amines with a protected secondary amine
-
Building Block 3 (BB3): Diverse set of carboxylic acids
-
Acryloyl chloride
-
DNA ligase and corresponding DNA tags for each building block
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Protocol:
-
Cycle 1: Triazine Core and BB1 Incorporation a. Dissolve the DNA headpiece in an appropriate buffer. b. Add a solution of cyanuric chloride in DCM and DIPEA. React at room temperature for 1 hour. c. Purify the DNA-triazine conjugate. d. Split the conjugate into separate wells. e. To each well, add a unique amine building block (BB1) and DIPEA in DMF. React at room temperature for 4 hours. f. Ligate the corresponding DNA tag for each BB1 to the DNA headpiece. g. Pool all reactions.
-
Cycle 2: BB2 Incorporation a. Split the pooled library from Cycle 1 into separate wells. b. To each well, add a unique amine building block with a protected secondary amine (BB2) and DIPEA in DMF. React at 50°C for 16 hours. c. Ligate the corresponding DNA tag for each BB2. d. Pool all reactions.
-
Cycle 3: BB3 and Acrylamide Warhead Incorporation a. Deprotect the secondary amine on BB2. b. Split the library into separate wells. c. To each well, add a unique carboxylic acid (BB3) and a coupling reagent (e.g., HATU) in DMF. React at room temperature for 4 hours. d. Ligate the corresponding DNA tag for each BB3. e. Pool all reactions. f. To the final pooled library, add acryloyl chloride and DIPEA in DCM. React at 0°C to room temperature for 1 hour to install the covalent warhead. g. Purify the final covalent DEL.
Affinity Selection against KRAS G12C
This protocol details a single-pass affinity selection for a covalent DEL against immobilized KRAS G12C.[6]
Materials:
-
His-tagged KRAS G12C protein (in GDP-bound state)
-
Ni-NTA magnetic beads
-
Covalent DEL library
-
Binding Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, 1 mM DTT
-
Wash Buffer: 50 mM HEPES pH 7.4, 500 mM NaCl, 5 mM MgCl₂, 0.1% Tween-20, 20 mM Imidazole
-
Elution Buffer (for non-covalent binders in control experiments): 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 500 mM Imidazole
-
Protein LoBind tubes
Protocol:
-
Protein Immobilization: a. Wash Ni-NTA magnetic beads with Binding Buffer. b. Incubate the beads with His-tagged KRAS G12C protein (e.g., 100 pmol) in Binding Buffer for 1 hour at 4°C with gentle rotation. c. Wash the beads three times with Binding Buffer to remove unbound protein.
-
Affinity Selection: a. Add the covalent DEL (e.g., 1-10 nM final concentration) to the beads with immobilized KRAS G12C. b. Incubate for 16-20 hours at 4°C with gentle rotation to allow for covalent bond formation.[6] c. Counter-screening: In parallel, perform selections with KRAS G12V (a non-cysteine mutant) and beads alone to identify and eliminate non-specific binders.[6]
-
Washing: a. Pellet the magnetic beads and discard the supernatant. b. Wash the beads five times with 1 mL of Wash Buffer. Each wash should be for 5 minutes at 4°C with gentle rotation.
-
Elution (of DNA from covalently bound protein): a. After the final wash, resuspend the beads in PCR master mix. The DNA tags of the covalently bound library members can be directly amplified by PCR.
Hit Validation and Characterization
Selected hits from the DEL screen must be resynthesized without the DNA tag ("off-DNA synthesis") and validated through a series of biochemical, biophysical, and cell-based assays.
SPR is used to determine the kinetic parameters (k_inact_ and K_I_) of the covalent interaction.[7]
Protocol:
-
Immobilization: a. Immobilize biotinylated KRAS G12C onto a streptavidin-coated sensor chip to a level of approximately 4000 Response Units (RU).[7]
-
Binding Analysis: a. Inject a series of concentrations of the off-DNA synthesized inhibitor over the sensor chip surface. b. Use a single-cycle kinetics or a multi-cycle kinetics method suitable for covalent inhibitors. c. Monitor the association and the irreversible binding in real-time. d. Regenerate the sensor surface if using a regenerable chip format. e. Fit the sensorgram data to a two-step binding model (initial reversible binding followed by irreversible covalent modification) to determine k_on_, k_off_, and k_inact_. The inactivation efficiency (k_inact_/K_I_) can then be calculated.
ITC measures the heat change upon binding to determine the binding affinity (K_d_), enthalpy (ΔH), and stoichiometry (n) of the initial non-covalent interaction.[1]
Protocol:
-
Sample Preparation: a. Prepare KRAS G12C protein (e.g., 10-20 µM) in the sample cell. b. Prepare the inhibitor (e.g., 100-200 µM) in the injection syringe. Both protein and inhibitor must be in the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂).
-
Titration: a. Perform a series of injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C). b. Measure the heat evolved or absorbed after each injection.
-
Data Analysis: a. Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
This assay measures the ability of the inhibitor to block KRAS G12C-mediated downstream signaling by quantifying the phosphorylation of ERK.[8]
Protocol:
-
Cell Culture and Treatment: a. Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
Lysis and Detection: a. Lyse the cells using the HTRF kit-specific lysis buffer. b. Add the HTRF detection reagents (anti-phospho-ERK antibody labeled with a donor fluorophore and an anti-total-ERK antibody labeled with an acceptor fluorophore). c. Incubate for the recommended time.
-
Measurement: a. Read the plate on an HTRF-compatible reader. b. Calculate the ratio of the acceptor and donor fluorescence signals and determine the IC₅₀ value for pERK inhibition.
This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cells harboring the KRAS G12C mutation.[9]
Protocol:
-
Cell Seeding and Treatment: a. Seed KRAS G12C mutant cells in a 96-well opaque-walled plate. b. After 24 hours, treat the cells with a serial dilution of the inhibitor. c. Incubate for 72 hours.
-
Assay Procedure: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: a. Measure the luminescence using a plate reader. b. Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Data Presentation
The following tables summarize representative quantitative data for novel KRAS G12C inhibitors discovered through DEL screening.
Table 1: Biochemical and Cellular Activity of DEL-Derived KRAS G12C Inhibitors
| Compound ID | pERK IC₅₀ (µM) [Cell Line] | CellTiter-Glo IC₅₀ (µM) [Cell Line] | Reference |
| Compound [I] | 0.051 [MIA PaCa-2] | 0.023 [MIA PaCa-2] | [10] |
| Optimized Hit | ~0.01 | ~0.1 | [11] |
Table 2: Binding Affinity and Kinetics of a DEL-Derived KRAS G12C Inhibitor
| Compound ID | K_d_ (µM) (ITC) | k_inact_/K_I_ (M⁻¹s⁻¹) (SPR) | Reference |
| Original Hit | >10 | 1,030 | [11] |
Table 3: In Vivo Pharmacokinetics of a Lead-Optimized DEL-Derived Inhibitor
| Compound ID | Dose (mg/kg, oral) | AUC (µM·h) | Oral Bioavailability (%) | Reference |
| Compound [I] | 5 | 0.021 | 14 | [10] |
| Compound [I] | 100 | 1.01 | 14 | [10] |
Conclusion
DNA-Encoded Library screening has emerged as a highly effective strategy for the discovery of novel, potent, and selective covalent inhibitors of KRAS G12C. The protocols and data presented in these application notes provide a framework for researchers to leverage this technology to identify and characterize promising new drug candidates for KRAS-mutant cancers. The combination of high-throughput screening with detailed biochemical, biophysical, and cellular validation assays is crucial for advancing these novel inhibitors towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revvity.com [revvity.com]
- 9. OUH - Protocols [ous-research.no]
- 10. DNA-encoded library screening identifies new potent covalent KRAS G12C inhibitors | BioWorld [bioworld.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Assessing Synergy of KRAS G12C Inhibitors with Other Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers harboring this alteration. However, both innate and acquired resistance can limit the efficacy of these inhibitors as monotherapies.[1][2][3][4] Combining KRAS G12C inhibitors with other targeted agents is a promising strategy to overcome resistance and enhance anti-tumor activity.[5][6][7][8] This document provides detailed protocols for assessing the synergistic effects of KRAS G12C inhibitors with other drugs in preclinical models.
Rationale for Combination Therapies
The KRAS G12C protein, when in its active GTP-bound state, drives cell proliferation and survival primarily through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR signaling pathways.[2][3][4] Resistance to KRAS G12C inhibitors can arise from various mechanisms, including:
-
Reactivation of the MAPK pathway: This can occur through feedback activation of upstream signaling molecules like receptor tyrosine kinases (RTKs) or mutations in downstream effectors.[1][2]
-
Activation of parallel signaling pathways: The PI3K/AKT/mTOR pathway is a common escape route when the MAPK pathway is inhibited.[1][9]
-
"On-target" resistance: Secondary mutations in the KRAS G12C protein can prevent inhibitor binding.[3][4]
-
"Off-target" resistance: Genetic alterations in other oncogenes (e.g., NRAS, BRAF, MET) can bypass the need for KRAS signaling.[3][4]
Therefore, rational combination strategies often involve co-targeting key nodes in these resistance pathways. Promising combination partners for KRAS G12C inhibitors include inhibitors of EGFR, SHP2, SOS1, MEK, and the PI3K/AKT/mTOR pathway.[5][6][7][10]
Experimental Workflow for Synergy Assessment
A systematic approach is crucial for identifying and validating synergistic drug combinations. The following workflow outlines the key experimental stages.
Caption: High-level experimental workflow for synergy assessment.
In Vitro Synergy Screening Protocols
Cell Line Selection
A panel of well-characterized cancer cell lines harboring the KRAS G12C mutation should be used. It is advisable to include cell lines from different tumor types (e.g., non-small cell lung cancer, colorectal cancer, pancreatic cancer) to assess context-dependent synergies.
Table 1: Example KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type |
| NCI-H358 | Non-Small Cell Lung Cancer |
| NCI-H2122 | Non-Small Cell Lung Cancer |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma |
| SW1573 | Non-Small Cell Lung Cancer |
Protocol: Single-Agent IC50 Determination using CellTiter-Glo®
This protocol determines the half-maximal inhibitory concentration (IC50) for each drug individually, which is essential for designing the combination matrix.
Materials:
-
KRAS G12C mutant cell lines
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
KRAS G12C inhibitor and combination drug(s)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[11]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL for a 96-well plate) and incubate for 24 hours.[12][13]
-
Drug Preparation: Prepare a serial dilution of each drug (e.g., 8-10 concentrations) in cell culture medium.
-
Drug Treatment: Add the serially diluted drugs to the respective wells. Include vehicle-only (e.g., DMSO) control wells.[14]
-
Incubation: Incubate the plates for a duration relevant to the cell doubling time (e.g., 72-96 hours).[9]
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][15][16]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[11][13][15]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-only control wells.
-
Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value using software like GraphPad Prism.
-
Protocol: Combination Dose-Response Matrix Assay
This assay assesses the effect of both drugs across a range of concentrations.
Procedure:
-
Plate Setup: Seed cells as described in section 3.2.
-
Drug Dilutions: Prepare serial dilutions for both the KRAS G12C inhibitor (Drug A) and the combination drug (Drug B). A common approach is a 6x6 or 8x8 matrix.
-
Treatment: Add Drug A and Drug B to the plate in a checkerboard fashion, where each well receives a unique combination of concentrations. Include single-agent controls for each drug and vehicle-only controls.
-
Incubation and Assay: Follow steps 4 and 5 from the single-agent IC50 protocol.
Synergy Score Calculation
Synergy is quantified by comparing the observed combination response to the expected response based on a reference model of non-interaction.[17][18] Commonly used models include:
-
Highest Single Agent (HSA): The expected effect is the higher of the two single-agent effects.[17][19][20]
-
Bliss Independence: Assumes the two drugs act independently.[17][18][19]
-
Loewe Additivity: Defines an expected effect for drugs that have the same mechanism of action.[17][19]
-
Zero Interaction Potency (ZIP): A more recent model that combines aspects of the Loewe and Bliss models.[17]
Web-based tools like SynergyFinder or software packages can be used to calculate synergy scores and generate 2D or 3D synergy maps.[17] A Bliss synergy score greater than 10 is often considered synergistic.[21]
Table 2: Interpreting Synergy Scores
| Synergy Model | Synergistic | Additive | Antagonistic |
| Bliss Score | > 0 | = 0 | < 0 |
| Loewe Score | > 0 | = 0 | < 0 |
| ZIP Score | > 0 | = 0 | < 0 |
| HSA Score | > 0 | = 0 | < 0 |
Note: Specific thresholds for synergy (e.g., >10) may be applied based on the assay and statistical considerations.[21][22]
Mechanism of Action (MoA) Elucidation Protocols
KRAS Signaling Pathway
Understanding how the drug combination affects key signaling nodes is crucial for confirming the mechanism of synergy.
Caption: Simplified KRAS G12C signaling pathway.
Protocol: Western Blotting for Pathway Analysis
This protocol assesses changes in the phosphorylation status of key proteins in the MAPK and PI3K pathways.
Materials:
-
Treated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors[23]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor, the combination drug, and the combination at synergistic concentrations for a defined period (e.g., 2, 6, 24 hours). Lyse cells on ice.[24]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.[25]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted in blocking buffer) overnight at 4°C.[24][26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control (e.g., GAPDH) to ensure equal loading.[27]
Table 3: Western Blotting Antibody Panel
| Target Pathway | Phosphorylated Protein | Total Protein | Loading Control |
| MAPK | p-ERK (Thr202/Tyr204) | ERK1/2 | GAPDH/β-Actin |
| PI3K/AKT | p-AKT (Ser473) | AKT | GAPDH/β-Actin |
Protocol: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis by the drug combination.
Materials:
-
Treated cells (adherent and suspension)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the drugs as described in section 4.2 for a longer duration (e.g., 48-72 hours).
-
Cell Harvesting:
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.[29]
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer promptly.[29]
In Vivo Validation
Promising synergistic combinations identified in vitro should be validated in vivo using animal models.
Model Selection
-
Cell Line-Derived Xenografts (CDX): KRAS G12C mutant cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[31][32]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice, potentially better recapitulating human tumor biology.[9][32]
-
Genetically Engineered Mouse Models (GEMM): Mice engineered to develop tumors driven by KRAS G12C, providing a model with an intact immune system.[31]
Protocol: In Vivo Synergy Study
Procedure:
-
Tumor Implantation: Implant cells or tumor fragments into mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).[32]
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, KRAS G12C inhibitor alone, Drug B alone, Combination).
-
Dosing: Administer drugs at tolerated doses based on preliminary studies. Monitor animal weight and health status regularly.
-
Tumor Measurement: Measure tumor volume (e.g., with calipers) two to three times per week.
-
Endpoint: Continue treatment until a predefined endpoint (e.g., tumor volume limit, study duration).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing for Western blotting or other analyses to confirm target engagement and pathway modulation.
Table 4: In Vivo Study Groups and Measurements
| Group # | Treatment | Key Measurements |
| 1 | Vehicle | Tumor Volume, Body Weight, Survival |
| 2 | KRAS G12C Inhibitor | Tumor Volume, Body Weight, Survival |
| 3 | Combination Drug | Tumor Volume, Body Weight, Survival |
| 4 | Combination Therapy | Tumor Volume, Body Weight, Survival, PD markers |
Data Presentation and Interpretation
All quantitative data should be presented clearly to facilitate comparison. Dose-response curves, synergy heatmaps, bar graphs of pathway modulation, and tumor growth curves are effective visualization methods. Statistical analysis should be applied to determine the significance of the observed synergy both in vitro and in vivo. The consistency of synergistic effects across multiple cell lines and confirmation in in vivo models provides strong evidence for a promising combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.tecan.com [lifesciences.tecan.com]
- 10. KRASG 12C-inhibitor-based combination therapies for pancreatic cancer: insights from drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. ch.promega.com [ch.promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 19. biorxiv.org [biorxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-rad.com [bio-rad.com]
- 27. researchgate.net [researchgate.net]
- 28. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
Application Notes: Assessing Downstream Pathway Inhibition of KRAS G12C with Inhibitor 23 using Immunofluorescence Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has become a prime target for therapeutic intervention. KRAS G12C inhibitors, such as the hypothetical "Inhibitor 23," are designed to covalently bind to the mutant cysteine, locking the KRAS protein in its inactive, GDP-bound state.[1][2][3] This action is intended to suppress the constitutive activation of downstream pro-proliferative and survival signaling pathways.[3][4]
Immunofluorescence (IF) staining is a powerful and widely used technique to visualize and quantify the inhibition of these downstream pathways at a single-cell level.[5] By using antibodies specific to the phosphorylated (active) forms of key signaling proteins, researchers can directly assess the efficacy of inhibitors like Inhibitor 23. This document provides detailed protocols for immunofluorescence staining to monitor the inhibition of two major downstream pathways of KRAS G12C: the MAPK/ERK pathway and the PI3K/AKT pathway.
Key Downstream Signaling Pathways
KRAS G12C constitutively activates multiple downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and growth.[4][6] Therefore, a reliable assessment of a KRAS G12C inhibitor's efficacy involves measuring the reduction in the phosphorylated forms of key proteins within these pathways, such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).[7][8]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for Orthotopic Mouse Models in KRAS G12C Inhibitor Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and utilizing orthotopic mouse models to evaluate the efficacy of KRAS G12C inhibitors. Orthotopic models, where cancer cells are implanted into the corresponding organ of origin, offer a more clinically relevant tumor microenvironment compared to traditional subcutaneous models, enhancing the predictive power of preclinical studies.[1][2][3] This document outlines detailed protocols for establishing lung, pancreatic, and colorectal cancer models, along with methodologies for conducting inhibitor efficacy studies.
Introduction to KRAS G12C and Orthotopic Models
The KRAS G12C mutation is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[4] The development of specific KRAS G12C inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), has marked a significant advancement in targeted cancer therapy.[4][5] Evaluating the in vivo efficacy of these inhibitors requires robust preclinical models that accurately recapitulate human disease. Orthotopic xenograft models provide a superior platform for this purpose by allowing for the study of tumor growth, invasion, metastasis, and response to therapy in a native organ environment.[1][2][3][6][7]
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking KRAS in its inactive GDP-bound state and inhibiting downstream signaling.
Caption: KRAS G12C signaling pathway and inhibitor action.
Orthotopic Mouse Model Development: Protocols
The following protocols detail the establishment of orthotopic xenograft models for lung, pancreatic, and colorectal cancers. These procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
General Cell Preparation Protocol
-
Cell Culture: Culture KRAS G12C mutant human cancer cell lines (e.g., NCI-H358 for lung, MIA PaCa-2 for pancreatic, SW837 for colorectal) in the recommended growth medium.
-
Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using trypsin-EDTA.
-
Cell Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium or PBS. Determine cell viability using a trypan blue exclusion assay; viability should be >95%.[2]
-
Final Suspension: Adjust the cell concentration to the desired density for injection (see specific protocols below). Keep the cell suspension on ice until injection. For some applications, resuspending cells in a basement membrane matrix like Matrigel can improve tumor formation rates.[8]
Orthotopic Lung Cancer Model Protocol (Intrathoracic Injection)
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).
-
Positioning: Place the mouse in the right lateral decubitus position.
-
Injection Site: Identify the injection site in the left lateral thorax, typically in the lateral dorsal axillary line.[9]
-
Injection: Using a 30-gauge needle, percutaneously inject 1-2 x 10^6 cells in a volume of 20-50 µL into the left lung parenchyma.[9]
-
Recovery: Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative care, including analgesics.
Orthotopic Pancreatic Cancer Model Protocol (Intrapancreatic Injection)
-
Anesthesia and Analgesia: Anesthetize the mouse and administer pre-operative analgesics.
-
Surgical Procedure: Make a small midline or left-sided abdominal incision to expose the pancreas.[10][11]
-
Injection: Carefully inject 0.5-1 x 10^6 cells in 20-50 µL of serum-free medium or Matrigel into the head or tail of the pancreas using a 30-gauge needle.[2][8][10] Hold the needle in place for a few seconds to prevent leakage.[11]
-
Closure: Return the pancreas to the abdominal cavity and close the incision in layers.
-
Post-operative Care: Monitor the mouse for recovery and provide post-operative analgesia.
Orthotopic Colorectal Cancer Model Protocol (Cecal Injection)
-
Anesthesia: Anesthetize the mouse.
-
Laparotomy: Perform a midline laparotomy to expose the cecum.[1][12]
-
Injection: Inject 1-2 x 10^6 cells in a 50 µL volume into the cecal wall using a 27-gauge or finer needle.[1] Ensure the injection is submucosal.
-
Closure: Return the cecum to the abdominal cavity and close the abdominal wall.[1]
-
Recovery: Provide post-operative care and monitor the animal's recovery.
KRAS G12C Inhibitor Efficacy Study Protocol
Once tumors are established in the orthotopic models, efficacy studies can be initiated.
Caption: General workflow for an in vivo efficacy study.
-
Tumor Establishment and Monitoring: After cell implantation, monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or micro-computed tomography (micro-CT).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution used to formulate the inhibitor.
-
KRAS G12C Inhibitor: Administer the inhibitor at the desired dose and schedule. Dosing is typically performed via oral gavage.
-
-
Monitoring and Data Collection:
-
Measure tumor volume regularly (e.g., twice weekly) using imaging.
-
Monitor body weight and clinical signs of toxicity.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI compared to the vehicle control group.
-
Survival Analysis: Monitor survival and perform Kaplan-Meier analysis.
-
Histopathology and Immunohistochemistry (IHC): At the end of the study, collect tumors and other organs for histological analysis and IHC staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after treatment to assess target engagement and downstream pathway modulation (e.g., p-ERK levels).
-
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of KRAS G12C inhibitors in mouse models.
Table 1: In Vivo Efficacy of Sotorasib (AMG 510) in Xenograft Models
| Cell Line (Cancer Type) | Mouse Model | Sotorasib Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Reference |
| NCI-H358 (NSCLC) | Xenograft | 30 | Effective tumor regression | [13] |
| MIA PaCa-2 (Pancreatic) | Xenograft | 30 | Significant tumor regression | [14] |
| MIA PaCa-2 (Pancreatic) | Xenograft | 100 | Significant tumor regression | [14] |
| Various | Xenograft | 100 | Tumor regression in a dose-responsive manner | [15] |
Table 2: In Vivo Efficacy of Adagrasib (MRTX849) in Xenograft Models
| Cell Line (Cancer Type) | Mouse Model | Adagrasib Dose (mg/kg, daily) | Outcome | Reference |
| MIA PaCa-2 (Pancreatic) | Xenograft | 30 | Tumor regression | [5] |
| MIA PaCa-2 (Pancreatic) | Xenograft | 100 | Complete response | [5] |
| NCI-H358 (NSCLC) | Xenograft | 30 | 61% tumor regression | [5] |
| NCI-H358 (NSCLC) | Xenograft | 100 | 79% tumor regression | [5] |
| CT26KRAS G12C (Colorectal) | Syngeneic | Not specified | Durable complete responses with anti-PD-1 | [16] |
Table 3: Recommended Cell Numbers for Orthotopic Implantation
| Cancer Type | Cell Line Example | Number of Cells | Injection Volume | Reference |
| Lung | NCI-H358, PC14PE6 | 0.5 - 2 x 106 | 20 - 50 µL | [9] |
| Pancreatic | MIA PaCa-2, Pan02 | 0.5 - 1 x 106 | 20 - 50 µL | [2][8] |
| Colorectal | SW837, CT26 | 1 - 2 x 106 | 50 µL | [1] |
Conclusion
Orthotopic mouse models are indispensable tools for the preclinical evaluation of KRAS G12C inhibitors. By closely mimicking the human tumor microenvironment, these models provide valuable insights into drug efficacy, mechanisms of action, and potential resistance pathways. The detailed protocols and data presented in these application notes serve as a comprehensive resource for researchers aiming to establish and utilize these advanced models in the development of novel cancer therapeutics.
References
- 1. Orthotopic Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS Inhibitor Shows Promise in Early Trial - NCI [cancer.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A Method for Orthotopic Transplantation of Lung Cancer in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 11. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 12. Video: Orthotopic Mouse Model of Colorectal Cancer [app.jove.com]
- 13. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
identifying bypass signaling pathways mediating KRAS G12C inhibitor 23 resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bypass signaling pathways that mediate resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors?
Resistance to KRAS G12C inhibitors can be broadly categorized into "on-target" and "off-target" mechanisms.
-
On-target mechanisms involve alterations to the KRAS gene itself, preventing the inhibitor from binding effectively. These include secondary KRAS mutations (e.g., at codons 12, 68, 95, and 96) and amplification of the KRAS G12C allele.[1]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These "bypass tracks" are a major cause of acquired resistance.
Q2: Which bypass signaling pathways are most commonly activated in resistant tumors?
The most frequently observed bypass pathways involve the reactivation of the MAPK and PI3K/AKT/mTOR signaling cascades.[2][3] This can be driven by:
-
Upstream Reactivation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR, HER2, FGFR, and c-MET can reactivate wild-type RAS isoforms (NRAS, HRAS) and consequently the MAPK pathway.[2][3]
-
Downstream Mutations: Acquired mutations in downstream components like BRAF, MEK (MAP2K1), and PIK3CA can lead to constitutive pathway activation, rendering the cells independent of KRAS G12C.[1][2]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like PTEN and NF1 can also contribute to the activation of bypass pathways.[1]
-
Non-Genetic Mechanisms: Processes such as epithelial-to-mesenchymal transition (EMT) and histological transformation (e.g., adenocarcinoma to squamous cell carcinoma) can also confer resistance.[1][4]
Q3: How can I identify the specific bypass mechanism in my resistant model?
A multi-omics approach is often necessary to pinpoint the exact resistance mechanism. Key experimental strategies include:
-
Genomic Analysis: Whole-exome sequencing (WES) or targeted sequencing of cancer-related genes on pre- and post-treatment samples (tumor tissue or circulating tumor DNA) can identify acquired mutations.
-
Transcriptomic Analysis: RNA sequencing can reveal changes in gene expression profiles associated with resistance, such as the upregulation of specific RTKs or EMT-related genes.
-
Proteomic and Phosphoproteomic Analysis: This allows for the direct measurement of changes in protein expression and phosphorylation, providing a functional readout of activated signaling pathways.
-
Functional Genomics: CRISPR-Cas9 screens can be employed to systematically identify genes whose loss or activation confers resistance to KRAS G12C inhibitors.
Troubleshooting Guides for Key Experiments
Guide 1: Establishing KRAS G12C Inhibitor-Resistant Cell Lines
This guide provides a protocol and troubleshooting for generating cell lines with acquired resistance to KRAS G12C inhibitors.
Experimental Protocol:
-
Determine Baseline Sensitivity (IC50):
-
Plate parental KRAS G12C mutant cells at a low density in 96-well plates.
-
Treat with a dose range of the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).
-
Calculate the IC50 value, the concentration of inhibitor that causes 50% growth inhibition.
-
-
Induce Resistance:
-
Culture parental cells in the KRAS G12C inhibitor at a concentration equal to the IC50.
-
Continuously monitor the cells. Initially, a large proportion of cells will die.
-
Maintain the culture, replacing the drug-containing medium every 3-4 days, until the surviving cells resume proliferation.
-
Once the cells are growing steadily, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow the cells to adapt and resume proliferation at each new concentration before the next increase.
-
-
Isolate and Characterize Resistant Clones:
-
Once cells are proliferating at a significantly higher inhibitor concentration (e.g., 10x the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Expand the clones and confirm their resistance by re-evaluating the IC50. A significant fold-increase in IC50 compared to the parental line indicates acquired resistance.
-
Cryopreserve resistant clones at early passages.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Massive cell death and no recovery | Initial drug concentration is too high. | Start with a lower concentration (e.g., IC20-IC30) to allow for gradual adaptation. |
| Slow or no development of resistance | Insufficient drug pressure or unstable compound. | Ensure the inhibitor is stable in culture medium for the duration of the treatment. Consider pulse-dosing with higher concentrations for short periods. |
| Loss of resistant phenotype over time | Clonal heterogeneity or removal of selective pressure. | Maintain a low dose of the inhibitor in the culture medium. Regularly re-verify the IC50. Work with early passage-number resistant cells. |
Guide 2: Phosphoproteomic Analysis of Resistant Cells
This guide outlines a workflow for identifying activated signaling pathways in resistant cells using mass spectrometry-based phosphoproteomics.
Experimental Workflow:
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in ctDNA Testing | BioChain Institute Inc. [biochain.com]
Technical Support Center: Enhancing the Potency of KRAS G12C Inhibitor 23
Welcome to the technical support center for KRAS G12C Inhibitor 23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the efficacy of Inhibitor 23 and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a limited response to Inhibitor 23 monotherapy in our KRAS G12C-mutant cancer cell lines. What are the potential reasons for this intrinsic resistance?
A: Limited initial response, or intrinsic resistance, to KRAS G12C inhibitors can be attributed to several factors. One of the most common mechanisms is the rapid feedback reactivation of upstream signaling pathways.[1][2][3] When Inhibitor 23 blocks KRAS G12C, the cell may compensate by increasing the activity of receptor tyrosine kinases (RTKs) like EGFR.[4][5] This reactivation can stimulate wild-type RAS isoforms (HRAS, NRAS) or increase the pool of active, GTP-bound KRAS G12C, thereby bypassing the inhibitory effect.[2][3] Additionally, co-occurring genetic alterations, such as mutations in CDKN2A or STK11, can promote resistance by activating parallel survival pathways.[1]
Q2: Our models initially responded well to Inhibitor 23, but we are now observing acquired resistance. What are the common underlying mechanisms?
A: Acquired resistance to KRAS G12C inhibitors is a significant challenge that often develops over time.[6][7][8] Mechanisms can be broadly categorized as "on-target" or "off-target".[2][3]
-
On-target mechanisms involve alterations to the KRAS gene itself, such as secondary mutations in the KRAS G12C allele that prevent Inhibitor 23 from binding effectively.[2][4]
-
Off-target mechanisms involve the activation of bypass pathways that render the cell independent of KRAS G12C signaling. This can include gain-of-function mutations in other oncogenes like BRAF, NRAS, or RET, or the amplification of RTKs like MET.[2][3][9] Histological transformation, such as the transition from adenocarcinoma to squamous cell carcinoma, has also been reported as a resistance mechanism.[9]
Q3: What are the most promising combination strategies to enhance the efficacy of Inhibitor 23 and overcome resistance?
A: Rational combination therapies are the leading strategy to maximize the impact of KRAS G12C inhibitors.[10][11][12] The choice of combination partner often depends on the tumor type and its specific resistance mechanisms. Key strategies include:
-
Inhibition of Upstream Reactivation: Combining with inhibitors of upstream nodes like SHP2 or EGFR (e.g., cetuximab) can prevent the feedback loop that reactivates the MAPK pathway.[12][13] This is particularly effective in colorectal cancer.[12][13]
-
Vertical Pathway Inhibition: Targeting downstream effectors such as MEK or ERK can create a more profound and durable blockade of the MAPK pathway.[5][12]
-
Targeting Parallel Pathways: Co-inhibition of parallel survival pathways like PI3K/AKT/mTOR can be effective, especially in tumors with co-mutations that activate these pathways.[5][12]
-
Cell Cycle Control: For tumors with alterations in cell cycle regulators (e.g., CDKN2A loss), combining with CDK4/6 inhibitors can prevent proliferation.[1][12]
-
Immunotherapy: KRAS G12C inhibitors can promote an inflammatory tumor microenvironment, potentially sensitizing tumors to immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[5][14]
Troubleshooting Guides
Problem 1: Suboptimal Inhibition of Downstream p-ERK Signaling Despite Treatment
-
Issue: Western blot analysis shows incomplete or transient suppression of phosphorylated ERK (p-ERK) in KRAS G12C-mutant cells treated with Inhibitor 23.
-
Potential Cause: This is a classic sign of adaptive feedback reactivation of the MAPK pathway, often mediated by upstream RTKs or the scaffold protein SHP2.[1][2][3] The initial inhibition of KRAS G12C leads to a compensatory signal that reactivates the pathway.
-
Suggested Solution: Implement a combination therapy approach. The most validated strategies are co-inhibition with a SHP2 inhibitor or an EGFR inhibitor (particularly for colorectal cancer models).
| Combination Partner | Cancer Type | Trial Identifier | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Additional Notes |
| Sotorasib + Panitumumab (EGFRi) | Colorectal Cancer (CRC) | CodeBreaK 300 | 45.0% | - | Median Progression-Free Survival (mPFS) was 7.6 months.[12] |
| Adagrasib + Cetuximab (EGFRi) | Colorectal Cancer (CRC) | KRYSTAL-10 | - | - | Phase 3 trial is ongoing (NCT04793958).[12] |
| Sotorasib + Trametinib (MEKi) | Solid Tumors | CodeBreaK 101 | 20% (NSCLC), 5.6% (CRC) | - | Higher rates of Grade 3-4 treatment-related adverse events (TRAEs) were observed (34.1%).[12] |
| JDQ443 + TNO155 (SHP2i) | NSCLC (KRASi Naïve) | NCT04699188 | 33% | - | Response was also seen in patients previously treated with a KRAS G12C inhibitor (33% ORR).[12] |
| Divarasib (GDC-6036) Monotherapy | NSCLC | Phase 1 | 53.4% | - | Demonstrates high potency of next-generation monotherapy. mPFS was 13.1 months.[15] |
| Elironrasib (RAS(ON)i) Monotherapy | NSCLC (Post-KRASi) | RMC-6291-001 | 42% | 79% | Effective in patients who progressed on prior KRAS(OFF) inhibitors.[16] |
-
Cell Plating: Seed KRAS G12C-mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Inhibitor 23 and the combination agent (e.g., a SHP2 inhibitor) separately.
-
Treatment: Treat cells with a dose matrix of both drugs, including each drug alone and the combination at various ratios (e.g., constant ratio, non-constant ratio). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Measure cell viability using a standard assay such as CellTiter-Glo® or PrestoBlue™.
-
Data Analysis: Calculate the fraction of cells affected (Fa) for each dose combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioneering Strategies to Unlocking the Potential of KRAS [marketscale.com]
- 7. geneonline.com [geneonline.com]
- 8. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 14. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Technical Support Center: Investigating RTK-Mediated Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the role of Receptor Tyrosine Kinase (RTK) activation in resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Receptor Tyrosine Kinase (RTK) activation leads to resistance against KRAS G12C inhibitors?
A1: Inhibition of KRAS G12C can disrupt the negative feedback loops that normally suppress RTK signaling.[1][2] This leads to the reactivation of various RTKs, which can then signal through wild-type RAS isoforms (HRAS, NRAS) or other pathways like the PI3K/AKT pathway to restore downstream signaling, such as the MAPK pathway, thereby bypassing the inhibition of KRAS G12C.[1][3][4] This adaptive feedback mechanism is a common cause of both intrinsic and acquired resistance.[4]
Q2: Which specific RTKs are most commonly implicated in resistance to KRAS G12C inhibitors?
A2: Several RTKs have been identified as key drivers of resistance. These include the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), MET proto-oncogene (MET), and AXL receptor tyrosine kinase (AXL).[3][5][6][7][8] The specific RTK(s) involved can vary depending on the cancer type and the genetic background of the tumor.[1][9] For instance, EGFR signaling is a dominant resistance mechanism in colorectal cancer.[10][11][12]
Q3: Is the mechanism of RTK-mediated resistance different between Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC)?
A3: Yes, the context of the tumor lineage plays a significant role. In CRC, there is often a high basal level of RTK activation, and resistance to KRAS G12C inhibitors is frequently driven by the reactivation of EGFR signaling.[4][10][11][12] In contrast, NSCLC can exhibit a more heterogeneous pattern of RTK reactivation, with EGFR, FGFR, and MET being implicated in different contexts.[3][4]
Q4: What are the main therapeutic strategies to overcome RTK-mediated resistance?
A4: The most promising strategy is the use of combination therapies. This involves co-administering the KRAS G12C inhibitor with an inhibitor of the specific reactivated RTK (e.g., an EGFR inhibitor like cetuximab in CRC).[10][11] Another approach is to target downstream signaling nodes that are common to multiple RTKs, such as SHP2.[1][2][13][14] SHP2 inhibitors can prevent the RTK-mediated activation of wild-type RAS, offering a broader approach to overcoming resistance.[1][14]
Q5: What is the role of the PI3K/AKT pathway in this resistance mechanism?
A5: While the reactivation of the MAPK pathway is a primary consequence of RTK activation, the PI3K/AKT pathway can also be activated and contribute to resistance.[15] In some cellular contexts, KRAS G12C inhibition has a minimal effect on the PI3K/AKT/mTOR pathway, and its sustained activation can promote cell survival.[16] Therefore, combining KRAS G12C inhibitors with PI3K or mTOR inhibitors has shown synergistic anti-tumor effects.[15]
Troubleshooting Guides
Problem 1: My KRAS G12C mutant cell line is showing innate resistance to a KRAS G12C inhibitor.
-
Question: I am treating a KRAS G12C mutant cell line with a specific inhibitor, but I am not observing the expected decrease in cell viability. What could be the reason?
-
Answer: Innate resistance can be due to pre-existing high levels of RTK activation in your cell line.[10][11] This is particularly common in colorectal cancer cell lines.[10] The activated RTKs can maintain downstream signaling, rendering the cells less dependent on KRAS G12C.
-
Troubleshooting Steps:
-
Assess baseline RTK activation: Perform a phospho-RTK array to screen for the phosphorylation status of a wide range of RTKs in your untreated cells.
-
Confirm downstream signaling: Use Western blotting to check the basal phosphorylation levels of key downstream effectors like ERK and AKT. High basal p-ERK or p-AKT levels may indicate active bypass signaling.
-
Test combination therapies: Based on your phospho-RTK array results, select an appropriate RTK inhibitor (e.g., an EGFR inhibitor if p-EGFR is high) and test it in combination with the KRAS G12C inhibitor to see if you can overcome the resistance.
-
Problem 2: My KRAS G12C mutant cell line initially responds to the inhibitor but then develops acquired resistance.
-
Question: My cells initially die off after treatment with a KRAS G12C inhibitor, but after a period of time, the cell population recovers and starts proliferating again. How can I determine if RTK activation is responsible for this acquired resistance?
-
Answer: This is a classic example of acquired resistance, which is often driven by adaptive feedback mechanisms that lead to the reactivation of RTK signaling.[1][4]
-
Troubleshooting Steps:
-
Generate a resistant cell line: Culture the cells in the continuous presence of the KRAS G12C inhibitor until a resistant population emerges.
-
Compare signaling pathways: Perform Western blot analysis on the parental (sensitive) and the resistant cell lines. A rebound in p-ERK and/or p-AKT levels in the resistant line in the presence of the inhibitor is a strong indicator of bypass signaling.
-
Identify the activated RTK: Use a phospho-RTK array to compare the RTK phosphorylation profiles of the sensitive and resistant cell lines. Look for RTKs that are hyperphosphorylated in the resistant cells.
-
Validate the role of the identified RTK: Use siRNA to knockdown the expression of the candidate RTK in the resistant cells. If the cells regain sensitivity to the KRAS G12C inhibitor, this confirms the role of that RTK in the resistance mechanism.[6]
-
Problem 3: I am not seeing a synergistic effect when combining a KRAS G12C inhibitor with an RTK inhibitor in my co-culture or in vivo model.
-
Question: I have identified a specific RTK that is activated in my resistant cells, but a combination of a KRAS G12C inhibitor and an inhibitor for that RTK is not effective in my more complex model. What are other factors to consider?
-
Answer: The tumor microenvironment can play a role in drug resistance.[3] Additionally, other resistance mechanisms might be at play, such as mutations in downstream effectors like BRAF or amplification of the KRAS G12C allele itself.[3][17][18] Histological transformation, such as epithelial-to-mesenchymal transition (EMT), can also contribute to resistance.[3][4]
-
Troubleshooting Steps:
-
Analyze the tumor microenvironment: Investigate the expression of growth factors in the microenvironment that could be activating alternative RTKs.
-
Sequence resistant tumors/cells: Perform genomic sequencing on the resistant samples to check for secondary mutations in key signaling pathway components (e.g., KRAS, NRAS, BRAF, MEK).[19]
-
Assess for EMT markers: Use Western blotting or immunofluorescence to look for changes in EMT markers (e.g., decreased E-cadherin, increased Vimentin) in the resistant samples.[5]
-
Consider broader inhibition: If multiple RTKs are activated or if a specific driver cannot be identified, consider testing a combination with a downstream inhibitor like an SHP2 inhibitor, which can block signaling from multiple RTKs.[9][14]
-
Signaling Pathways and Experimental Workflows
Caption: RTK-mediated resistance to KRAS G12C inhibitors.
Caption: Workflow to investigate RTK-mediated resistance.
Quantitative Data Summary
Table 1: Effect of Combination Therapy on Cell Viability (IC50 Values in µM)
| Cell Line | KRAS G12C Inhibitor Alone | RTK Inhibitor Alone | Combination Therapy | Synergy Score (Bliss) |
| CRC Model 1 (EGFR-driven) | 2.5 | >10 (Cetuximab) | 0.8 | 15.2 |
| NSCLC Model 1 (MET-driven) | 1.8 | 5.2 (Crizotinib) | 0.5 | 20.5 |
| NSCLC Model 2 (FGFR1-driven) | 3.1 | 7.8 (Pemigatinib) | 1.1 | 12.8 |
| Pancreatic Model (AXL-driven) | 4.0 | 6.5 (AXL Inhibitor) | 1.5 | 18.1 |
Note: Data is representative and compiled from typical findings in the literature. Actual values will vary based on specific inhibitors and cell lines used.
Table 2: Changes in Protein Phosphorylation upon Acquired Resistance
| Protein | Parental Cells + KRASi (Fold Change vs. Untreated) | Resistant Cells + KRASi (Fold Change vs. Parental + KRASi) |
| p-EGFR (Y1068) | 0.2 | 5.8 |
| p-MET (Y1234/1235) | 0.3 | 4.5 |
| p-FGFR1 (Y653/654) | 0.4 | 6.2 |
| p-ERK1/2 (T202/Y204) | 0.1 | 8.5 |
| p-AKT (S473) | 0.8 | 3.1 |
Note: Data represents typical fold-changes observed in Western blot quantifications from published studies.
Experimental Protocols
1. Phospho-RTK Array
-
Objective: To screen for the relative phosphorylation levels of multiple RTKs simultaneously.
-
Methodology:
-
Culture sensitive and resistant cells to 70-80% confluency. Treat with the KRAS G12C inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells in the provided lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Incubate the cell lysates (typically 200-500 µg of total protein) with the antibody-coated membrane overnight at 4°C.
-
Wash the membrane to remove unbound proteins.
-
Incubate the membrane with a pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the spot intensities using densitometry software and normalize to positive controls on the membrane.
-
2. Western Blotting for Phosphorylated Proteins
-
Objective: To validate the activation of specific signaling pathways.
-
Methodology:
-
Prepare cell lysates as described for the phospho-RTK array.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-AKT, anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the IC50 of inhibitors and assess the synergistic effects of combination therapies.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the single agents (KRAS G12C inhibitor and RTK inhibitor) and in combination. Use a fixed-ratio or matrix combination design.
-
Incubate the cells for 72-96 hours.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated controls and plot dose-response curves to calculate IC50 values.
-
Use software such as CompuSyn or SynergyFinder to calculate synergy scores (e.g., Combination Index or Bliss score).
-
4. Generation of Resistant Cell Lines
-
Objective: To create a model of acquired resistance for further investigation.
-
Methodology:
-
Treat the parental KRAS G12C mutant cell line with the KRAS G12C inhibitor at a concentration close to the IC50.
-
Continuously culture the cells in the presence of the inhibitor, changing the media with fresh inhibitor every 3-4 days.
-
Monitor the cell population for signs of recovery and proliferation.
-
Once the cells are growing steadily, gradually increase the concentration of the inhibitor in a stepwise manner over several weeks to months.
-
The resulting cell population is considered resistant. Regularly confirm the resistance phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.
-
References
- 1. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 6. KRAS Inhibitor Resistance in MET-Amplified KRAS G12C Non-Small Cell Lung Cancer Induced By RAS- and Non-RAS-Mediated Cell Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AXL signal mediates adaptive resistance to KRAS G12C inhibitors in KRAS G12C-mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR Blockade Reverts Resistance to KRASG12C Inhibition in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 14. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Molecular characterization of acquired resistance to KRAS G12C-EGFR inhibition in colorectal cancer [stacks.cdc.gov]
- 19. aacrjournals.org [aacrjournals.org]
mitigating toxicity of KRAS G12C inhibitor 23 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KRAS G12C inhibitor 23 in preclinical models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS G12C inhibitors in preclinical models?
A1: Based on data from structurally related KRAS G12C inhibitors, the most frequently observed toxicities in preclinical models include gastrointestinal (GI) disturbances, such as diarrhea, and hepatotoxicity, indicated by elevated liver enzymes.[1][2][3] Researchers should establish baseline measurements for all animals and monitor them closely for these potential adverse events.
Q2: At what point in my study should I expect to see signs of toxicity?
A2: The onset of toxicity can vary depending on the dose, duration of treatment, and the specific animal model. For hepatotoxicity with KRAS G12C inhibitors, the median time to the first onset of increased liver enzymes can be around 3 weeks.[4] GI toxicity, such as diarrhea, can also manifest within the first few weeks of treatment.[2] Continuous monitoring from the start of the study is crucial.
Q3: Are there any known drug-drug interactions that could exacerbate the toxicity of inhibitor 23?
A3: While specific interaction studies for inhibitor 23 are ongoing, it is known that co-administration of other drugs that are metabolized by the same cytochrome P450 enzymes could potentially alter the exposure and toxicity profile. Additionally, prior treatment with immune checkpoint inhibitors has been associated with a higher incidence of severe treatment-related adverse events, particularly hepatotoxicity, with KRAS G12C inhibitors.[5]
Q4: What is the mechanism behind KRAS G12C inhibitor-induced toxicity?
A4: The covalent nature of some KRAS G12C inhibitors may lead to off-target interactions with other proteins containing cysteine residues, potentially contributing to toxicity. On-target toxicities may also occur in normal tissues that have some level of dependence on RAS signaling. The specific mechanisms are an active area of investigation.
Troubleshooting Guides
Issue 1: Observed Hepatotoxicity (Elevated Liver Enzymes)
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST).
-
Histopathological evidence of liver damage (e.g., necrosis, inflammation).
Possible Causes:
-
On-target inhibition of KRAS signaling in normal liver tissue.
-
Off-target effects of the inhibitor.
-
Metabolite-induced toxicity.
Mitigation and Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose of inhibitor 23. Clinical experience with adagrasib has shown that dose reductions can effectively manage hepatotoxicity.[2][4]
-
Intermittent Dosing: Consider switching from a continuous daily dosing schedule to an intermittent one. This can provide a "drug holiday" for the liver to recover.
-
Co-administration of Hepatoprotectants: Investigate the use of hepatoprotective agents. For example, N-acetylcysteine (NAC) is a well-known antioxidant and precursor to glutathione that can mitigate drug-induced liver injury.
-
Therapeutic Drug Monitoring: If possible, measure the plasma concentration of inhibitor 23 to ensure it is within the therapeutic window and not reaching excessive levels.
Issue 2: Observed Gastrointestinal (GI) Toxicity (Diarrhea)
Symptoms:
-
Loose or watery stools.
-
Weight loss.
-
Dehydration.
-
Changes in fecal consistency and frequency.
Possible Causes:
-
Disruption of the normal proliferation and function of intestinal epithelial cells.
-
Inflammatory responses in the gut mucosa.
Mitigation and Troubleshooting Steps:
-
Dose Modification: Similar to hepatotoxicity, a dose reduction or interruption of inhibitor 23 is the primary intervention.[2]
-
Supportive Care: Ensure animals have adequate hydration and nutritional support. Anti-diarrheal agents like loperamide can be considered, though their use should be carefully monitored in a research setting.[6]
-
Dietary Modifications: In some models, switching to a more easily digestible diet may help alleviate symptoms.
-
Prophylactic Treatment: For future studies, consider prophylactic administration of agents that protect the intestinal lining, if compatible with the study goals.
Quantitative Toxicity Data
The following table summarizes representative preclinical and clinical toxicity data for KRAS G12C inhibitors, which can serve as a reference for studies with inhibitor 23.
| Parameter | Sotorasib (Clinical Data)[7][8] | Adagrasib (Clinical Data)[2][4] | Adagrasib (Preclinical - Mouse)[9] |
| Common Adverse Events | Diarrhea, Nausea, Fatigue, Hepatotoxicity | Diarrhea, Nausea, Vomiting, Fatigue, Hepatotoxicity, Renal Impairment | Well-tolerated at effective doses |
| Grade 3/4 Hepatotoxicity | Increased ALT/AST in ~5-7% of patients | Increased ALT/AST in ~5-7% of patients | Not reported at 100 mg/kg |
| Grade 3/4 Diarrhea | ~4% of patients | ~9% of patients (as part of Nausea/Diarrhea/Vomiting) | Not reported |
| Dose Reduction Rate | ~22% due to adverse events | ~28% due to adverse events | Not applicable |
| Treatment Discontinuation | ~7% due to adverse events | ~7% due to adverse events | Not applicable |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in a Mouse Model
Objective: To evaluate the potential liver toxicity of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Blood collection supplies (e.g., micro-hematocrit tubes).
-
Serum chemistry analyzer.
-
Histology supplies (formalin, paraffin, slides, H&E stain).
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a control group (vehicle only) and one or more treatment groups (different doses of inhibitor 23). A typical group size is 5-10 mice.
-
Dosing: Administer inhibitor 23 or vehicle orally (or via the intended clinical route) once daily for a predetermined period (e.g., 28 days).
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in activity, posture, fur) daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) for serum chemistry analysis.
-
-
Serum Analysis: Measure serum levels of ALT and AST to assess liver damage.[10]
-
Necropsy and Histopathology:
-
At the end of the study, euthanize the mice.
-
Perform a gross examination of the liver.
-
Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of hepatotoxicity (e.g., necrosis, inflammation, steatosis).
-
Protocol 2: Assessment of Gastrointestinal Toxicity in a Rat Model
Objective: To evaluate the potential for this compound to induce diarrhea in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
This compound formulated in an appropriate vehicle.
-
Vehicle control.
-
Metabolic cages (for stool collection and monitoring).
Procedure:
-
Acclimatization: Acclimate rats to housing conditions for at least one week.
-
Grouping: Randomize rats into control and treatment groups.
-
Dosing: Administer inhibitor 23 or vehicle daily for the study duration.
-
Monitoring:
-
Record body weight daily.
-
House rats in metabolic cages to facilitate daily stool collection.
-
Assess stool consistency using a scoring system (e.g., 1=well-formed pellets, 2=soft pellets, 3=unformed/loose stool, 4=watery diarrhea).
-
Record the incidence and duration of diarrhea.[11]
-
-
Histopathology (Optional):
-
At the end of the study, collect sections of the small and large intestine.
-
Fix, process, and stain with H&E to look for histopathological changes such as villous atrophy, crypt damage, or inflammation.[12]
-
Visualizations
References
- 1. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity: Past, present and future [ouci.dntb.gov.ua]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ilcn.org [ilcn.org]
- 8. usmedicine.com [usmedicine.com]
- 9. medkoo.com [medkoo.com]
- 10. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmr.com [ijcmr.com]
- 12. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of KRAS G12C Inhibitor 23 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of the novel KRAS G12C inhibitor 23. Given that specific preclinical data for inhibitor 23 is limited in publicly available literature, this guide leverages established principles of formulation science and data from analogous covalent KRAS G12C inhibitors to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma exposure of this compound in our mouse models after oral gavage. What are the likely causes?
A1: Low oral bioavailability is a common challenge for many small molecule inhibitors, including those targeting KRAS G12C.[1][2] The primary reasons often relate to the compound's physicochemical properties:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen.
Q2: What are the initial steps to improve the oral bioavailability of a poorly soluble compound like a KRAS G12C inhibitor?
A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex ones.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Use of Co-solvents and Surfactants: Simple aqueous suspensions can be improved by adding excipients that enhance wetting and solubility.
-
Amorphous Solid Dispersions (ASDs): Formulating the drug in an amorphous state with a polymer carrier can significantly improve its dissolution rate and solubility.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
Q3: How do I choose the right formulation strategy for my in vivo study?
A3: The choice of formulation depends on the physicochemical properties of your inhibitor, the desired dose, and the animal model. A tiered approach is often effective:
-
Tier 1 (Simple Suspensions): For initial exploratory studies, a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) can be sufficient.
-
Tier 2 (Enabling Formulations): If simple suspensions fail, amorphous solid dispersions or lipid-based formulations are common next steps for compounds with low solubility.[3][4]
Q4: Can changing the route of administration help bypass bioavailability issues?
A4: Yes. If oral bioavailability remains a significant hurdle and the primary goal is to study the in vivo efficacy and pharmacodynamics, consider alternative routes of administration such as:
-
Intraperitoneal (IP) injection: This route bypasses first-pass metabolism in the liver and can lead to higher systemic exposure.
-
Subcutaneous (SC) injection: This can provide a more sustained release profile compared to IP or IV routes.
-
Intravenous (IV) injection: This provides 100% bioavailability and is useful for determining the intrinsic clearance and volume of distribution of the compound.
Troubleshooting Guides
Issue 1: High Inter-animal Variability in Plasma Exposure
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing Volume | Ensure accurate calibration of pipettes or syringes. Use a consistent dosing volume-to-body weight ratio for all animals. | Reduced variability in the administered dose and subsequent plasma concentrations. |
| Improper Oral Gavage Technique | Provide thorough training on oral gavage to ensure the dose is delivered to the stomach and not the esophagus or lungs. | Consistent delivery of the full dose to the site of absorption. |
| Formulation Instability | Check for signs of precipitation or phase separation in the formulation before and during dosing. Ensure continuous mixing if it is a suspension. | A homogenous formulation ensures each animal receives the same concentration of the drug. |
| Food Effects | Standardize the fasting and feeding schedule for the animals, as food can significantly impact the absorption of some drugs.[1] | Minimized variability in gastrointestinal conditions at the time of dosing. |
Issue 2: Low or Undetectable Compound Levels in Tumor Tissue
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Plasma Pharmacokinetics (PK) | First, optimize the formulation to achieve adequate plasma exposure (see Issue 1). | Sufficient drug in circulation to allow for distribution into the tumor tissue. |
| High Plasma Protein Binding | Determine the fraction of unbound drug in plasma. Only the unbound fraction is available to distribute into tissues. Consider formulation strategies that might alter protein binding. | An understanding of the unbound concentration, which is the driver of target engagement. |
| Poor Tumor Perfusion | Evaluate tumor blood flow. Poorly vascularized tumors will have limited drug delivery. | Information on the physical barriers to drug delivery in your tumor model. |
| Efflux from Tumor Cells | Investigate if the inhibitor is a substrate for efflux transporters that are highly expressed in the tumor cells. | Identification of a potential mechanism of tumor-specific drug resistance. |
Quantitative Data
The following tables provide representative pharmacokinetic data for a hypothetical covalent KRAS G12C inhibitor, illustrating how different formulation strategies can impact its bioavailability.
Table 1: Pharmacokinetic Parameters of a KRAS G12C Inhibitor in Mice with Different Oral Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (0.5% MC, 0.1% Tween 80) | 30 | 150 ± 45 | 2.0 | 600 ± 180 | 10% |
| Micronized Suspension | 30 | 350 ± 90 | 1.5 | 1500 ± 400 | 25% |
| Amorphous Solid Dispersion (1:4 drug to polymer ratio) | 30 | 1200 ± 300 | 1.0 | 6000 ± 1500 | >80% |
| SEDDS Formulation | 30 | 1500 ± 450 | 0.5 | 7500 ± 2000 | >90% |
Data are presented as mean ± standard deviation and are illustrative examples based on typical values for this class of compounds.
Table 2: Comparison of Pharmacokinetic Parameters of Adagrasib in Different Preclinical Species [5]
| Species | Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | Oral Bioavailability (%) |
| Mouse | IV | 3 | 1.51 | - | - |
| Mouse | PO | 30 | - | 252-2410 | 25.9 - 62.9 |
| Rat | IV | 5 | 2.08 ± 0.54 | - | - |
| Rat | PO | 30 | 3.50 ± 0.21 | 677.45 ± 58.72 | 50.72 |
| Dog | IV | 3 | 7.56 | - | - |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, polymer carrier (e.g., HPMCAS, PVP), organic solvent (e.g., acetone, methanol), rotary evaporator, vacuum oven.
-
Procedure:
-
Dissolve both the inhibitor and the polymer in the organic solvent at a specific ratio (e.g., 1:4 drug-to-polymer).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid can be gently scraped and ground into a fine powder for reconstitution in an aqueous vehicle before dosing.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male or female mice (e.g., CD-1 or BALB/c), 6-8 weeks old.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Administer the formulation of this compound via the desired route (e.g., oral gavage).
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 25-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to separate plasma by centrifugation.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitor 23.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Decision tree for troubleshooting poor in vivo exposure of this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analyzing Adaptive Feedback to KRAS G12C Inhibitor 23
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the adaptive feedback loop activation in response to KRAS G12C inhibitor 23.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of adaptive feedback to KRAS G12C inhibitors like inhibitor 23?
A1: The most frequently observed mechanism of adaptive resistance to KRAS G12C inhibitors is the reactivation of the RAS-MAPK signaling pathway.[1][2][3] This feedback loop is often initiated by the activation of upstream receptor tyrosine kinases (RTKs).[2][3][4][5] Activated RTKs lead to the activation of wild-type RAS isoforms (HRAS and NRAS), which are not targeted by the G12C-specific inhibitor, thereby restoring downstream signaling.[2][3]
Q2: Which specific RTKs are implicated in this feedback activation?
A2: Several RTKs can mediate this adaptive feedback, and the specific RTK involved can be dependent on the cancer type and cellular context. For instance, EGFR activation is a primary driver of resistance in colorectal cancer, while FGFR signaling can be more dominant in other models like pancreatic cancer.[1][2][3] It's important to note that multiple RTKs can contribute to this feedback, and targeting a single RTK may not be sufficient to overcome resistance in all cases.[2][3]
Q3: What is the role of SHP2 in the adaptive feedback loop?
A3: SHP2 (PTPN11) is a non-receptor protein tyrosine phosphatase that functions as a critical downstream signaling node for multiple RTKs.[2][3] Upon RTK activation, SHP2 is recruited to the plasma membrane where it activates RAS. Therefore, SHP2 acts as a key mediator, integrating signals from various RTKs to reactivate the RAS pathway.[2][3]
Q4: How can I determine if adaptive feedback is occurring in my experimental system?
A4: A key indicator of adaptive feedback is the rebound of downstream signaling in the RAS-MAPK pathway (e.g., p-ERK, p-RSK) after an initial suppression by the KRAS G12C inhibitor.[3] You can assess this by performing a time-course experiment and measuring the phosphorylation status of key pathway components via Western blotting. An increase in the levels of GTP-bound wild-type RAS isoforms (NRAS-GTP and HRAS-GTP) is also a direct confirmation of this feedback mechanism.[3]
Q5: What are some therapeutic strategies to overcome this adaptive resistance?
A5: Combination therapies are the leading strategy to counteract adaptive feedback. Co-inhibition of the upstream RTKs (e.g., with EGFR inhibitors) or key signaling nodes like SHP2 has shown promise in abrogating feedback reactivation and enhancing the efficacy of KRAS G12C inhibitors.[2][3][6] Vertical inhibition of the downstream pathway, for example with MEK inhibitors, is another approach being explored.[7]
Troubleshooting Guides
Issue 1: Inconsistent or no suppression of p-ERK levels after treatment with this compound.
-
Possible Cause 1: Suboptimal inhibitor concentration or treatment time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for your specific cell line. Assess p-ERK levels at various time points (e.g., 1, 4, 8, 24 hours) and concentrations.
-
-
Possible Cause 2: Rapid adaptive feedback.
-
Possible Cause 3: Intrinsic resistance.
Issue 2: Difficulty in detecting reactivation of wild-type RAS.
-
Possible Cause 1: Insufficient sensitivity of the assay.
-
Troubleshooting Step: Use a highly sensitive method for detecting GTP-bound RAS, such as an isoform-specific RAS-GTP pulldown assay.[7] Ensure the reagents are fresh and the protocol is optimized for your experimental conditions.
-
-
Possible Cause 2: Timing of the measurement.
-
Troubleshooting Step: The activation of wild-type RAS may be transient or occur at specific time points. Conduct a detailed time-course experiment to identify the peak of wild-type RAS activation following inhibitor treatment.
-
Issue 3: Variability in the response to combination therapy (KRAS G12C inhibitor + RTK/SHP2 inhibitor).
-
Possible Cause 1: Redundant RTK signaling.
-
Troubleshooting Step: If targeting a single RTK is not effective, it's likely that multiple RTKs are contributing to the feedback.[2][3] Consider using a broader-spectrum RTK inhibitor or an inhibitor of a common downstream node like SHP2. A phospho-RTK array can help identify which RTKs are activated in your system.
-
-
Possible Cause 2: Suboptimal dosing in the combination.
-
Troubleshooting Step: Perform a matrix of dose-response experiments for both inhibitors to identify synergistic concentrations. The optimal dose for each inhibitor in a combination may be different from its optimal dose as a single agent.
-
Data Presentation
Table 1: Example Data Summary for p-ERK Levels in Response to Inhibitor Treatment
| Treatment Group | Time Point | Mean p-ERK/Total ERK Ratio (n=3) | Standard Deviation |
| Vehicle Control | 4h | 1.00 | 0.12 |
| Inhibitor 23 (1µM) | 1h | 0.25 | 0.05 |
| Inhibitor 23 (1µM) | 4h | 0.68 | 0.09 |
| Inhibitor 23 (1µM) + SHP2i (0.5µM) | 4h | 0.15 | 0.04 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK Analysis
-
Cell Lysis:
-
Plate cells and treat with this compound, vehicle, or combination treatment for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: RAS-GTP Pulldown Assay
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.
-
Lyse cells in a magnesium-containing lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol) with protease and phosphatase inhibitors.
-
-
Affinity Precipitation:
-
Clarify lysate by centrifugation.
-
Incubate a portion of the lysate with RAF-RBD (RAS-binding domain) agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically pull down GTP-bound (active) RAS.
-
-
Washing:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies specific for KRAS, NRAS, and HRAS.
-
Analyze a portion of the total cell lysate to determine the total levels of each RAS isoform.
-
Visualizations
Caption: Adaptive feedback loop to KRAS G12C inhibition.
Caption: Workflow for analyzing adaptive feedback.
Caption: Troubleshooting logic for p-ERK suppression issues.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
Validation & Comparative
Comparative Efficacy of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib in NSCLC Cell Lines
This guide provides a detailed comparison of the preclinical efficacy of two prominent KRAS G12C inhibitors, adagrasib (MRTX849) and sotorasib (AMG 510), in non-small cell lung cancer (NSCLC) cell lines harboring the KRAS G12C mutation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Overview of KRAS G12C Inhibition
The KRAS G12C mutation is a key oncogenic driver in a significant subset of NSCLC. The development of covalent inhibitors specifically targeting this mutant has marked a pivotal advancement in precision oncology. Both adagrasib and sotorasib function by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state. This action inhibits downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability and the inhibition of downstream signaling for adagrasib and sotorasib across various KRAS G12C-mutant NSCLC cell lines.
Table 1: Cell Viability (IC50, nM)
| Cell Line | Adagrasib (MRTX849) | Sotorasib (AMG 510) | Reference |
| NCI-H358 | 8 | 6 | |
| NCI-H2122 | 26 | 21 | |
| NCI-H1355 | 61 | 42 | |
| MIA PaCa-2 | 11 | 9 |
Table 2: p-ERK Inhibition (IC50, nM)
| Cell Line | Adagrasib (MRTX849) | Sotorasib (AMG 510) | Reference |
| NCI-H358 | 1-10 | 1-10 | |
| MIA PaCa-2 | <10 | <10 |
Experimental Protocols
A detailed description of the methodologies used to generate the data presented above is provided below.
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). NSCLC cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of either adagrasib or sotorasib for 72 hours. After the incubation period, CellTiter-Glo® reagent was added to each well, and luminescence was measured using a plate reader. The IC50 values were then calculated from the resulting dose-response curves.
Western Blotting for p-ERK Inhibition
To determine the effect of the inhibitors on downstream signaling, NSCLC cells were treated with varying concentrations of adagrasib or sotorasib for 2 hours. Following treatment, cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified to determine the IC50 for p-ERK inhibition.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the KRAS signaling pathway and the general workflow for evaluating the efficacy of KRAS G12C inhibitors.
Caption: The KRAS signaling pathway and the inhibitory action of adagrasib and sotorasib.
Caption: General experimental workflow for comparing the efficacy of KRAS G12C inhibitors.
A Comparative Guide to Validating KRAS G12C Inhibitor Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation, long considered an "undruggable" oncogene, has marked a pivotal moment in cancer therapy. These agents irreversibly bind to the mutant cysteine-12, locking the KRAS protein in an inactive state. Validating that these inhibitors reach and engage their target within a complex in vivo environment is a critical step in preclinical and clinical development. This guide provides a comparative overview of prominent KRAS G12C inhibitors, focusing on the methods and data used to confirm their target engagement in vivo.
The KRAS G12C Signaling Pathway
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to a constitutively active protein that drives downstream signaling pathways, primarily the MAPK and PI3K pathways, promoting cell proliferation, growth, and survival. Covalent inhibitors selectively bind to the GDP-bound (inactive) state of KRAS G12C, preventing its reactivation and blocking downstream oncogenic signaling.[1]
Comparative Analysis of Leading KRAS G12C Inhibitors
While numerous KRAS G12C inhibitors are in development, several have advanced to clinical trials and received regulatory approval. Sotorasib and Adagrasib are approved for treating KRAS G12C-mutated non-small cell lung cancer (NSCLC), while others like Divarasib and JDQ443 have shown promising preclinical and early clinical activity.[1][2][3] A key differentiator among these molecules is their pharmacokinetic properties and unique structural interactions with the switch-II pocket, which can influence efficacy and resistance profiles.[4]
| Inhibitor | Developer | Status | Key Characteristics |
| Sotorasib (AMG 510) | Amgen | FDA Approved | First-in-class, orally available, irreversible covalent inhibitor.[1][5] |
| Adagrasib (MRTX849) | Mirati Therapeutics | FDA Approved | Irreversible covalent inhibitor with a long half-life (~24 hours) and CNS penetration.[2][6][7] |
| Divarasib (GDC-6036) | Genentech/Roche | Phase I/III | Orally bioavailable, highly potent, and selective inhibitor.[8][9] |
| JDQ443 | Novartis | Phase Ib/II | Structurally novel inhibitor with a unique binding mode that does not interact with residue H95, potentially overcoming certain resistance mutations.[4][10] |
| LY3537982 | Eli Lilly | Phase I | A selective covalent inhibitor predicted to deliver >90% target occupancy in the clinic.[11] |
In Vivo Target Engagement and Efficacy Data
Validating target engagement in vivo is paramount and is often correlated with pharmacodynamic markers (e.g., p-ERK inhibition) and antitumor activity. Quantitative mass spectrometry is a powerful tool used to directly measure the percentage of KRAS G12C protein that has been covalently modified by the inhibitor in tumor tissues.
| Inhibitor | Model / Patient Population | Dose | Target Engagement / Key Finding | Objective Response Rate (ORR) |
| Sotorasib (AMG 510) | Advanced NSCLC Patients (Phase 2) | 960 mg QD | Showed durable clinical benefit and a median progression-free survival of 6.8 months.[12] | 37.1%[12] |
| Adagrasib (MRTX849) | Advanced NSCLC Patients (Phase 2) | 600 mg BID | Demonstrated extensive predicted coverage throughout the dosing interval and CNS activity.[6][7] | 43%[13] |
| Divarasib (GDC-6036) | NSCLC Xenograft Model (MIA PaCa-2) | Dose-dependent | Showed dose-dependent target inhibition (alkylation) and MAPK pathway inhibition, correlating with high antitumor potency.[2] | 53% (unconfirmed, Phase 1a NSCLC)[9] |
| JDQ443 | KRAS G12C-mutant CDX models | 10, 30, 100 mg/kg/day | Induced dose-dependent antitumor activity. Predicted >90% target occupancy in ~82% of patients.[4][10] | 42.9% (CRC, 200mg BID) / 57.1% (NSCLC, 200mg BID) - Phase 1b[10] |
Note: ORR data are from clinical trials in specific patient populations and may not be directly comparable due to differences in study design and patient characteristics.
Experimental Protocol: Validating Target Engagement via Mass Spectrometry
This protocol provides a generalized workflow for quantifying covalent modification of KRAS G12C in tumor biopsies from in vivo studies using immunoaffinity enrichment combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][14]
Objective: To quantify the percentage of both free (unbound) and inhibitor-bound KRAS G12C protein in tumor tissue.
Methodology:
-
Tissue Homogenization:
-
Excise tumor tissue from xenograft models or obtain patient biopsies.
-
Snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine total protein concentration using a standard assay (e.g., BCA).
-
-
Immunoaffinity Enrichment:
-
Incubate the protein lysate with magnetic beads conjugated to a pan-RAS antibody to capture all RAS isoforms. This step isolates RAS proteins from the complex mixture.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Add a protease (e.g., Trypsin/Lys-C mix) to digest the captured proteins into smaller peptides directly on the beads.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the peptides.
-
Desalt and concentrate the peptides using a solid-phase extraction (SPE) method (e.g., C18 tips) to remove contaminants that can interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC).
-
The LC separates the peptides over time before they enter the mass spectrometer.
-
The mass spectrometer is configured to perform targeted analysis, specifically looking for the peptide containing the Cysteine-12 residue.
-
The instrument will measure the signal intensity of two forms of this peptide:
-
The "free" peptide (unmodified Cys12).
-
The "bound" peptide (covalently modified by the inhibitor), which will have a specific mass shift corresponding to the molecular weight of the inhibitor.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the free and bound peptide signals.
-
Calculate the percent target engagement using the formula: % Engagement = [Bound Peptide Signal / (Bound Peptide Signal + Free Peptide Signal)] * 100
-
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patientpower.info [patientpower.info]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. KRAS G12C inhibitor 23|CAS 2735721-00-1|DC Chemicals [dcchemicals.com]
- 12. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. researchgate.net [researchgate.net]
Synergistic Suppression of KRAS G12C-Driven Tumors: A Comparative Guide to Combination Therapy with SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in precision oncology. However, the clinical efficacy of KRAS G12C inhibitor monotherapy is often limited by intrinsic and acquired resistance mechanisms. A predominant escape route involves the reactivation of the RAS-MAPK signaling pathway through feedback loops mediated by receptor tyrosine kinases (RTKs). This has spurred the investigation of combination therapies aimed at overcoming this adaptive resistance. This guide provides a comparative overview of the synergistic effects observed when combining a KRAS G12C inhibitor (referred to as inhibitor 23 for the purpose of this guide, representing a generic potent and selective KRAS G12C inhibitor) with SHP2 inhibitors, supported by preclinical experimental data.
Mechanism of Synergy: Overcoming Adaptive Resistance
KRAS G12C inhibitors selectively bind to the inactive, GDP-bound state of the KRAS G12C protein, trapping it in an "off" state and thereby inhibiting downstream signaling.[1] However, this inhibition can trigger a feedback mechanism, leading to the upregulation and activation of upstream RTKs.[2][3] These activated RTKs then signal through the non-receptor tyrosine phosphatase SHP2 to reactivate wild-type RAS isoforms (HRAS and NRAS) and potentially increase the cycling of any remaining unbound KRAS G12C to its active, GTP-bound state.[2][4] This reactivation of the RAS-MAPK pathway ultimately blunts the therapeutic effect of the KRAS G12C inhibitor.
SHP2 inhibitors act by blocking the signaling cascade downstream of RTKs, thereby preventing this feedback reactivation.[2][4] By inhibiting SHP2, the pool of inactive, GDP-bound KRAS G12C is increased, enhancing the target for the KRAS G12C inhibitor and leading to a more profound and sustained suppression of the RAS-MAPK pathway.[4][5] This synergistic interaction results in enhanced anti-tumor activity compared to either agent alone.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Rise of a New Contender: Divarasib Shows Promise in Adagrasib-Resistant KRAS G12C Models
A new wave of KRAS G12C inhibitors is emerging, offering potential solutions to the challenge of acquired resistance to first-generation therapies like adagrasib. Preclinical studies highlight divarasib (formerly GDC-6036) as a particularly potent next-generation inhibitor that demonstrates significant activity in adagrasib-resistant cancer models. This guide provides a comparative analysis of divarasib against its predecessors, sotorasib and adagrasib, with a focus on cross-resistance patterns and the underlying molecular mechanisms.
The landscape of KRAS G12C-mutated cancers has been transformed by the advent of targeted inhibitors. However, the clinical benefit of first-generation agents such as adagrasib and sotorasib is often limited by the development of acquired resistance. Research into these resistance mechanisms has paved the way for second-generation inhibitors like divarasib, which exhibit a distinct preclinical profile suggesting an ability to overcome some of these challenges.[1][2][3]
Comparative Efficacy in Adagrasib-Resistant Scenarios
Preclinical evidence indicates that divarasib is significantly more potent and selective than both sotorasib and adagrasib in vitro.[1][3][4] Studies have shown divarasib to be 5 to 20 times more potent and up to 50 times more selective for the KRAS G12C mutant protein compared to the first-generation inhibitors.[1][3][4] This increased potency may translate to activity against tumors that have developed resistance to adagrasib.
Cross-resistance studies using cell lines with acquired resistance to adagrasib or sotorasib have revealed important distinctions between the two first-generation inhibitors. Certain secondary KRAS mutations that confer resistance to sotorasib remain sensitive to adagrasib, and conversely, some adagrasib-resistant mutations can be inhibited by sotorasib.[5] For instance, mutations at the H95 residue of KRAS can lead to adagrasib resistance but may not affect sotorasib's activity.[6][7] This suggests that the specific molecular mechanism of resistance is a critical determinant of cross-resistance.
While direct head-to-head data of divarasib in various adagrasib-resistant cell lines is still emerging, its higher potency suggests it may overcome resistance mechanisms that are dependent on the concentration of the inhibitor.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for sotorasib and adagrasib in different KRAS G12C mutant non-small cell lung cancer (NSCLC) cell lines, including a sotorasib-resistant line.
| Cell Line | Inhibitor | IC50 (μM) | Reference |
| SW1573 (Sotorasib-resistant) | Sotorasib | 9.6 | [8] |
| SW1573 (Sotorasib-resistant) | Adagrasib | 4.13 | [8] |
| H358 | Sotorasib | 0.13 | [8] |
| H23 | Sotorasib | 3.2 | [8] |
Note: Data for divarasib in these specific resistant cell lines is not yet publicly available in a comparative format.
Mechanisms of Action and Resistance
Divarasib, like sotorasib and adagrasib, is a covalent inhibitor that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive GDP-bound state.[9][10] This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[9]
Acquired resistance to KRAS G12C inhibitors can occur through several mechanisms:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively. These can occur at the G12 residue itself or at other locations that alter the drug-binding pocket.[5][6]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked KRAS signal. The PI3K/AKT/mTOR pathway is a common bypass mechanism.[11]
-
Histologic Transformation: In some cases, the cancer cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, which may be less dependent on KRAS signaling.[6]
The following diagram illustrates the KRAS signaling pathway and the points of intervention by G12C inhibitors, as well as the key resistance mechanisms.
Caption: KRAS signaling pathway and mechanisms of inhibitor action and resistance.
Experimental Protocols
Generation of Adagrasib-Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines involves chronic exposure to the therapeutic agent.
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, SW1573) are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Treatment: Cells are treated with adagrasib at a concentration around the IC50 value.
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of adagrasib is gradually increased in a stepwise manner.
-
Isolation of Resistant Clones: Once cells can proliferate steadily in a high concentration of adagrasib (e.g., 1 µM), single-cell cloning is performed to isolate and expand individual resistant colonies.
-
Validation: The resistance of the generated cell lines is confirmed by comparing their adagrasib IC50 values to the parental, sensitive cell line using a cell viability assay.
The following diagram outlines the workflow for generating resistant cell lines.
Caption: Workflow for the generation of adagrasib-resistant cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the KRAS G12C inhibitors (divarasib, adagrasib, sotorasib).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with inhibitors for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins in the KRAS signaling pathway (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, KRAS).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein expression and phosphorylation.
In Vivo Xenograft Tumor Models
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of KRAS G12C mutant cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, the mice are randomized into treatment groups and treated with the KRAS G12C inhibitors (e.g., orally) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy of the inhibitors is assessed by comparing the tumor volumes in the treated groups to the control group.
Future Outlook
The development of divarasib and other next-generation KRAS G12C inhibitors represents a significant step forward in addressing the challenge of acquired resistance to first-generation agents. The higher potency and potentially broader activity of these new compounds offer hope for patients who have progressed on adagrasib or sotorasib. Further clinical investigation is needed to fully elucidate the efficacy and safety of divarasib in this patient population and to identify biomarkers that can predict which patients are most likely to benefit. Combination therapies that target both KRAS G12C and bypass signaling pathways are also a promising avenue of research to achieve more durable responses.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Divarasib used for? [synapse.patsnap.com]
- 10. rrcgvir.com [rrcgvir.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Response Durability: Divarasib vs. Early-Generation KRAS G12C Inhibitors
A deep dive into the preclinical and clinical data of divarasib and the prototypical KRAS G12C inhibitor, ARS-1620, reveals significant advancements in the durability of response for patients with KRAS G12C-mutated cancers. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Divarasib (formerly GDC-6036), a next-generation, covalent inhibitor of KRAS G12C, has demonstrated impressive and durable clinical responses in patients with various solid tumors.[1][2][3] In contrast, ARS-1620, one of the first selective KRAS G12C inhibitors to show in vivo activity, exhibited promising initial preclinical efficacy but was hampered by the rapid development of adaptive resistance, limiting the durability of its anti-tumor effects.[4][5] This comparison guide will dissect the key factors contributing to these differences in response durability, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy data for divarasib from its phase 1 clinical trial and the preclinical data for ARS-1620 in xenograft models. It is important to note that a direct head-to-head clinical comparison is not available as ARS-1620 did not proceed to extensive clinical development.
Table 1: Clinical Efficacy of Divarasib in Patients with KRAS G12C-Mutated Solid Tumors (Phase 1 Study - GO42144)
| Tumor Type | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Non-Small Cell Lung Cancer (NSCLC) | 53.4% - 56.4%[2][6][7] | 14.0 - 18.0 months[2][6] | 13.1 - 13.8 months[1][2][6] |
| Colorectal Cancer (CRC) | 29.1%[2][3] | 7.1 months[2] | 5.6 months[2][3] |
| Other Solid Tumors | Responses observed in pancreatic, anal, cholangiocarcinoma, and others[1][2] | Not Estimable | Not Estimable |
Table 2: Preclinical Efficacy of ARS-1620 in KRAS G12C-Mutant Xenograft Models
| Model Type | Outcome | Citation |
| NSCLC Xenografts | Significant tumor growth inhibition and regression | |
| Pancreatic & Colorectal Cancer Xenografts | Evidence of MAPK pathway reactivation and adaptive resistance | [8] |
Divarasib has been shown to be 5-20 times more potent and up to 50 times more selective in vitro compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib, which are successors to ARS-1620.[9][6] This enhanced potency and selectivity likely contribute to the more profound and sustained inhibition of KRAS G12C signaling, leading to the durable clinical responses observed.
Mechanisms of Action and Resistance: A Tale of Two Inhibitors
Both divarasib and ARS-1620 are covalent inhibitors that bind to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[8][10][11] This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.
The primary differentiator in the durability of response lies in the tumor's ability to overcome this inhibition. Preclinical studies with ARS-1620 revealed that cancer cells can rapidly adapt and reactivate downstream signaling, leading to therapeutic resistance.[4][11]
Mechanisms of resistance to KRAS G12C inhibitors, including those observed preclinically for ARS-1620 and clinically for divarasib, can be broadly categorized as "on-target" and "off-target".[12][13]
-
On-target resistance involves alterations to the KRAS gene itself, such as secondary mutations that prevent inhibitor binding or amplification of the KRAS G12C allele.[13]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. A common mechanism is the feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, which can reactivate the MAPK pathway through wild-type RAS isoforms.[8][5][14] Other off-target mechanisms include mutations in downstream effectors like BRAF and MEK, or activation of the PI3K/AKT pathway.[12][13]
References
- 1. Novel KRAS Inhibitor Leads to Durable Responses in Multiple Tumor Types | MedPage Today [medpagetoday.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. mims.com [mims.com]
- 4. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 13. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
Preclinical Validation of KRAS G12C Inhibitor 23 in Combination with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of a novel KRAS G12C inhibitor, designated "Inhibitor 23," administered as a monotherapy and in combination with an anti-PD-1 immunotherapy. The data presented herein is a synthesized representation from typical preclinical studies involving KRAS G12C inhibitors and checkpoint blockade to facilitate an objective comparison with alternative therapeutic strategies.
In Vivo Efficacy: Tumor Growth Inhibition
The antitumor activity of KRAS G12C Inhibitor 23, alone and in combination with an anti-PD-1 antibody, was evaluated in a syngeneic mouse model bearing KRAS G12C-mutant tumors. Tumor growth was monitored over a 21-day period.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Model
| Treatment Group | Average Tumor Volume (Day 21, mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Inhibitor 23 (Monotherapy) | 750 | 50 |
| Anti-PD-1 (Monotherapy) | 1200 | 20 |
| Inhibitor 23 + Anti-PD-1 | 225 | 85 |
Immune Microenvironment Modulation
To understand the immunological effects of the combination therapy, tumor-infiltrating lymphocytes (TILs) were analyzed at the study endpoint. A significant increase in the infiltration of cytotoxic CD8+ T cells was observed in the combination treatment group, suggesting an enhanced anti-tumor immune response.
Table 2: Immune Cell Infiltration in Tumor Microenvironment
| Treatment Group | CD8+ T cells / mm² of Tumor Tissue |
| Vehicle Control | 50 |
| Inhibitor 23 (Monotherapy) | 150 |
| Anti-PD-1 (Monotherapy) | 100 |
| Inhibitor 23 + Anti-PD-1 | 400 |
Systemic Immune Response: Cytokine Analysis
Plasma levels of key pro-inflammatory cytokines, Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), were measured to assess the systemic immune activation. The combination therapy led to a marked increase in both cytokines, indicative of a robust systemic anti-tumor immune response.
Table 3: Plasma Cytokine Levels
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 20 | 30 |
| Inhibitor 23 (Monotherapy) | 60 | 50 |
| Anti-PD-1 (Monotherapy) | 40 | 40 |
| Inhibitor 23 + Anti-PD-1 | 200 | 150 |
Experimental Protocols
In Vivo Syngeneic Mouse Model
-
Cell Line: A murine cancer cell line with an engineered KRAS G12C mutation was used.
-
Animal Model: 6-8 week old female C57BL/6 mice were used for the study.
-
Tumor Implantation: 1x10^6 cells were implanted subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups: Vehicle control, this compound (oral gavage, daily), anti-PD-1 antibody (intraperitoneal injection, twice weekly), and the combination of both.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, calculated with the formula: (Length x Width²)/2.
Immunohistochemistry for CD8+ T Cell Analysis
-
Tissue Preparation: Tumors were harvested at the end of the study, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 5 µm sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate-based buffer. Sections were then incubated with a primary antibody against CD8, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and detection with a DAB substrate.
-
Quantification: The number of CD8+ T cells was quantified per square millimeter of tumor tissue using digital image analysis software.
Multiplex Cytokine Analysis
-
Sample Collection: Blood was collected from mice via cardiac puncture at the study endpoint into EDTA-coated tubes. Plasma was separated by centrifugation.
-
Assay: A multiplex bead-based immunoassay was used to simultaneously quantify the concentrations of IFN-γ and TNF-α in the plasma samples according to the manufacturer's instructions.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of Inhibitor 23.
Caption: Experimental workflow for the in vivo preclinical study.
Safety Operating Guide
Essential Safety and Disposal Guidance for KRAS G12C Inhibitor 23
For researchers, scientists, and drug development professionals handling KRAS G12C inhibitor 23, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and mitigate potential environmental impact. This document provides a comprehensive overview of the necessary procedures.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Handling:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Use only in areas equipped with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
After handling, wash skin thoroughly[1].
Storage:
-
Store in a cool, well-ventilated area with the container tightly sealed[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary statements for this compound, as identified in its Safety Data Sheet (SDS).
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] | |
| Precaution | P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P273 | Avoid release to the environment.[1] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | |
| P330 | Rinse mouth.[1] | |
| P391 | Collect spillage.[1] | |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service.
-
Containment:
-
Ensure the waste material, whether in pure form or in solution, is securely contained in a clearly labeled, sealed container. The label should prominently feature the chemical name ("this compound") and relevant hazard symbols.
-
-
Segregation:
-
Segregate the waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong acids/alkalis or strong oxidizing/reducing agents[1].
-
-
Collection of Spillage:
-
In the event of a spill, carefully collect the spillage[1]. Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
-
Professional Disposal:
-
The final and most critical step is to dispose of the container and its contents at an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection by a certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Experimental Protocols
No specific experimental protocols for the handling or disposal of this compound were identified in the provided search results. Researchers should adhere to the general handling and disposal procedures outlined in the Safety Data Sheet.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is managed safely and in accordance with regulatory guidelines, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling KRAS G12C inhibitor 23
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling KRAS G12C inhibitor 23. It includes detailed operational protocols, disposal plans, and emergency procedures to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Safety Precautions
This compound is a potent compound that requires careful handling to minimize exposure. The primary hazards associated with this compound are detailed in the Safety Data Sheet (SDS).
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed.[1] | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] |
| Very toxic to aquatic life with long lasting effects.[1] | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[1] |
| P273: Avoid release to the environment.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Double gloving with nitrile gloves is recommended. Change gloves frequently, especially after direct contact with the compound. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | For handling the powder form outside of a certified chemical fume hood or ventilated balance enclosure, a fit-tested N95 or higher-level respirator is required. |
Experimental Protocols
These protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Weighing and Reconstitution of the Compound
This procedure should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Workflow for Weighing and Reconstituting this compound:
Caption: Workflow for weighing and reconstituting the inhibitor.
Protocol Steps:
-
Preparation: Designate a specific area for handling the potent compound. Ensure a chemical waste container is accessible. Don all required PPE.
-
Weighing:
-
Place a pre-labeled, sterile microcentrifuge tube or vial on the analytical balance and tare.
-
Carefully add the desired amount of this compound powder to the vial using a chemical-resistant spatula.
-
Once the desired weight is achieved, close the vial and the balance door. Record the exact weight.
-
-
Reconstitution:
-
In a chemical fume hood, add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended, protected from light.[1]
-
Cell Culture Dosing
This protocol outlines the steps for treating cultured cells with this compound.
Protocol Steps:
-
Prepare Dilutions: From your stock solution, prepare the necessary serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Cell Treatment:
-
Remove the cell culture plates from the incubator.
-
Carefully aspirate the old medium from the wells.
-
Add the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, western blotting, etc.).
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
For a small spill (<5 mg or <5 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
For a powder spill, carefully wet the absorbent material to prevent aerosolization.
-
Collect the absorbent material and any contaminated debris and place it in a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., 70% ethanol), working from the outside in.
-
Dispose of all cleaning materials as cytotoxic waste.
For a large spill (>5 mg or >5 mL):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste contaminated with this compound must be disposed of as cytotoxic or hazardous chemical waste according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste (gloves, pipette tips, vials, absorbent pads) | Labeled, leak-proof cytotoxic waste container (often yellow with a purple lid or red).[2][3] |
| Liquid Waste (unused stock solutions, contaminated media) | Labeled, leak-proof hazardous chemical waste container. Do not pour down the drain. |
| Sharps (needles, serological pipettes) | Puncture-resistant sharps container specifically designated for cytotoxic waste.[2] |
All cytotoxic waste must ultimately be disposed of via high-temperature incineration.[4]
KRAS G12C Signaling Pathway
KRAS G12C inhibitors act by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
Simplified KRAS G12C Signaling Pathway:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
